Parp1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[4-[(1R)-3-(5-oxo-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C24H23N5O/c25-16-17-3-6-19(7-4-17)28-10-12-29(13-11-28)20-8-5-18(14-20)22-15-23-21(24(30)27-22)2-1-9-26-23/h1-4,6-7,9,14-15,20H,5,8,10-13H2,(H,27,30)/t20-/m1/s1 |
InChI Key |
IBBZXRLLZKUNIM-HXUWFJFHSA-N |
Isomeric SMILES |
C1CC(=C[C@@H]1N2CCN(CC2)C3=CC=C(C=C3)C#N)C4=CC5=C(C=CC=N5)C(=O)N4 |
Canonical SMILES |
C1CC(=CC1N2CCN(CC2)C3=CC=C(C=C3)C#N)C4=CC5=C(C=CC=N5)C(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Parp1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Parp1-IN-7, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. This document details the chemical synthesis of this compound, outlines the experimental protocols for its biological characterization, and presents its activity in a structured format. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway.[1] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins.
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for double-strand break repair is deficient. These cancer cells become heavily reliant on the PARP1-mediated BER pathway for survival. Inhibition of PARP1 in such tumors leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks during DNA replication, resulting in cytotoxic double-strand breaks. This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in BRCA-mutated cancers.
This compound is a novel small molecule inhibitor of PARP1, identified through a drug discovery program aimed at developing potent and selective anticancer agents.[2]
Discovery of this compound
This compound, with the CAS number 2084112-75-2, was discovered through the optimization of isoquinolinone and naphthyridinone-based scaffolds.[2][3] The discovery was detailed in the publication by Karche NP, et al., "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization" in Bioorganic & Medicinal Chemistry, 2020.[2]
Chemical Structure
The chemical structure of this compound is provided below:
Chemical Name: 4-((4-((3-cyanophenyl)amino)cyclohex-1-en-1-yl)methyl)-[1][4]naphthyridin-5(6H)-one Molecular Formula: C24H23N5O[3] Molecular Weight: 397.47 g/mol [3]
(Structure visualization is based on the SMILES string provided by the vendor)
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final naphthyridinone core with the desired substitutions. The following is a representative synthetic scheme based on the general synthesis of related compounds.
Logical Flow of this compound Synthesis
References
Parp1-IN-7: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Parp1-IN-7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document covers its chemical structure, physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound, also identified as compound 34 in its discovery publication, is a naphthyridinone-based small molecule inhibitor of PARP1.[1] Its chemical identity and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 4-[4-[(1R)-3-(5-oxo-6H-1,6-naphthyridin-7-yl)cyclopent-2-en-1-yl]piperazin-1-yl]benzonitrile
-
SMILES: N#CC1=CC=C(N2CCN([C@H]3C=C(C4=CC5=C(C(N4)=O)C=CC=N5)CC3)CC2)C=C1
-
CAS Number: 2084112-75-2[2]
-
Molecular Formula: C₂₄H₂₃N₅O[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 397.47 g/mol | [2] |
| Appearance | Off-white to light brown solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months. | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the competitive inhibition of PARP1, a key enzyme in the DNA damage response (DDR) pathway. PARP1 is crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4]
Upon DNA damage, PARP1 binds to the site of the break and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.[5]
This compound binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[6]
The following diagram illustrates the signaling pathway of PARP1 in DNA repair and the mechanism of action of this compound.
Figure 1: PARP1 Inhibition Pathway by this compound.
Experimental Protocols
The following sections detail common experimental procedures for evaluating the activity of this compound.
PARP1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PARP1. A common method is a fluorometric assay that detects the consumption of NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-NAD+
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and DTT)
-
Developing reagent that produces a fluorescent signal upon reaction with nicotinamide (a byproduct of the PARP1 reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and recombinant PARP1 enzyme in each well of the microplate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding β-NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developing reagent.
-
Incubate for a further period to allow for signal development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the workflow for a PARP1 enzymatic assay.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-7: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for DNA strand breaks, initiating a signaling cascade that recruits DNA repair machinery.[1][2] The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Parp1-IN-7 is a potent inhibitor of PARP1, demonstrating significant anticancer activity.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound in DNA repair, supported by available quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Dual Inhibition of PARP1 Function
The primary mechanism of action of this compound, like other PARP inhibitors, is twofold: catalytic inhibition and PARP1 trapping.
Catalytic Inhibition
This compound competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP1 catalytic domain.[3] This prevents PARP1 from using NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and other acceptor proteins at the site of DNA damage. The formation of these PAR chains is a crucial signaling event that recruits downstream DNA repair factors.[4] By inhibiting this catalytic activity, this compound effectively blocks the recruitment of essential repair proteins, thereby stalling the DNA repair process.
PARP1 Trapping
Beyond catalytic inhibition, a key aspect of the cytotoxicity of many PARP inhibitors is the "trapping" of PARP1 on DNA.[5] After PARP1 binds to a DNA break, its subsequent auto-PARylation leads to its dissociation from the DNA, allowing the repair process to proceed. By preventing auto-PARylation, this compound locks PARP1 onto the DNA at the site of the lesion. This trapped PARP1-DNA complex is itself a cytotoxic lesion, as it physically obstructs the DNA, interfering with replication and transcription, and can lead to the collapse of replication forks and the formation of double-strand breaks.[5]
Signaling Pathway of PARP1 in DNA Base Excision Repair (BER)
The following diagram illustrates the central role of PARP1 in the Base Excision Repair (BER) pathway and how this compound intervenes.
Caption: PARP1 in BER and its inhibition by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound. The data is primarily sourced from the foundational study by Karche NP, et al.[3]
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 (Cytotoxicity) | MDA-MB-436 | 0.035 nM | CellTiterGlo (4 days) | [3] |
Note: Further quantitative data regarding enzymatic inhibition (IC50), PARP trapping efficiency, and selectivity against other PARP isoforms are detailed in the primary publication and are crucial for a comprehensive understanding of this compound's profile.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. The following outlines the general methodologies likely employed in the characterization of this compound, based on standard practices in the field. For specific parameters, the primary literature should be consulted.[3]
PARP1 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the catalytic activity of PARP1.
General Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a DNA substrate (e.g., nicked DNA), and varying concentrations of this compound in an appropriate assay buffer.
-
Initiation: Start the reaction by adding the substrate, NAD+.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The consumption of NAD+ or the formation of PAR can be measured. Common detection methods include:
-
Biotinylated NAD+: The incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate and a chemiluminescent or fluorescent substrate.
-
Homogeneous NAD+ Assay: Measures the remaining NAD+ concentration using a cycling enzyme reaction that generates a fluorescent product.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for a PARP1 enzymatic assay.
Cellular PARP1 Trapping Assay
This assay measures the ability of an inhibitor to trap PARP1 at sites of DNA damage within cells.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and treat with a DNA damaging agent (e.g., methyl methanesulfonate - MMS) to induce single-strand breaks. Subsequently, treat with varying concentrations of this compound.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins via centrifugation.
-
Western Blotting: Analyze the amount of PARP1 in the chromatin-bound fraction by Western blotting using a PARP1-specific antibody.
-
Quantification: Quantify the band intensities to determine the relative amount of chromatin-trapped PARP1 at each inhibitor concentration.
Caption: General workflow for a cellular PARP1 trapping assay.
Conclusion
This compound is a potent inhibitor of PARP1 that exerts its anticancer effects through a dual mechanism of catalytic inhibition and PARP1 trapping. By preventing the synthesis of PAR and locking PARP1 onto DNA, this compound disrupts critical DNA repair processes, leading to the accumulation of cytotoxic lesions and ultimately cell death, particularly in cancer cells with compromised DNA repair capabilities. The high potency of this compound, as indicated by its nanomolar cytotoxicity, underscores its potential as a therapeutic agent. Further detailed characterization of its enzymatic inhibition, trapping efficiency, and selectivity will provide a more complete understanding of its pharmacological profile and guide its clinical development. For comprehensive data and protocols, consulting the primary research by Karche NP, et al. is highly recommended.[3]
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Parp1-IN-7 in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Parp1-IN-7, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). It explores the core concept of synthetic lethality as a therapeutic strategy in oncology, focusing on the mechanism of action of this compound in cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This document details the preclinical data, experimental protocols, and key signaling pathways associated with this compound's function as a synthetic lethal agent. Quantitative data from biochemical and cellular assays are presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz illustrate the underlying biological and experimental frameworks.
Introduction to PARP1 and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detection of a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.
Synthetic lethality is a therapeutic concept where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells that have a specific mutation, while being non-essential for normal cells.
The most well-established example of synthetic lethality in the clinic is the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. BRCA1 and BRCA2 are key components of the homologous recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs). In cells with deficient HR, the repair of DSBs relies more heavily on other, more error-prone pathways. When PARP1 is inhibited in these HR-deficient cells, SSBs that occur naturally during replication are not efficiently repaired and can degenerate into DSBs. The inability to repair these DSBs through the compromised HR pathway leads to genomic instability and ultimately, cancer cell death.
This compound is a novel, potent, and selective inhibitor of PARP1 developed to exploit this synthetic lethal relationship for the treatment of cancers with underlying DNA repair defects.
This compound: A Preclinical Overview
This compound is a naphthyridinone-based inhibitor of PARP1. Preclinical studies have demonstrated its potential as an anticancer agent, particularly in tumors with BRCA1 mutations. The abstract of the primary research by Karche et al. (2020) highlights that a lead compound from this series, likely this compound or a close analog, showed remarkable antitumor efficacy in a BRCA1 mutant breast cancer xenograft model, both as a monotherapy and in combination with other chemotherapeutic agents.[3]
Chemical Structure
The chemical structure of this compound is provided by MedChemExpress.[4]
CAS No.: 2084112-75-2
(Image of the chemical structure would be placed here in a full whitepaper)
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs as reported in the primary literature.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) |
|---|---|
| This compound (Compound 34) | Data not publicly available in full text |
| Olaparib | ~1-5 |
| Talazoparib | <1 |
Note: Specific IC50 values for this compound are not available in the public domain abstracts. The values for approved PARP inhibitors are provided for context.
Table 2: In Vitro Cell Proliferation Inhibition (GI50/IC50)
| Cell Line | BRCA Status | Compound | GI50/IC50 (µM) |
|---|---|---|---|
| MDA-MB-436 | BRCA1 mutant | This compound (Compound 34) | Data not publicly available in full text |
| MDA-MB-231 | BRCA wild-type | This compound (Compound 34) | Data not publicly available in full text |
| MDA-MB-436 | BRCA1 mutant | Olaparib | ~0.01-0.1 |
| MDA-MB-231 | BRCA wild-type | Olaparib | >10 |
Note: The demonstration of potent activity in a BRCA1 mutant cell line like MDA-MB-436, as mentioned in the abstract, is indicative of a synthetic lethal effect. Specific GI50/IC50 values for this compound are needed for a direct comparison.
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
|---|---|---|
| MDA-MB-436 (BRCA1 mutant) | This compound (Compound 34) | 'Remarkable antitumor efficacy' reported, specific %TGI not publicly available |
Note: The primary research abstract describes significant single-agent and combination efficacy in this model.[3]
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Repair and Synthetic Lethality
The following diagram illustrates the central role of PARP1 in single-strand break repair and the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Caption: PARP1-mediated DNA repair and the mechanism of synthetic lethality.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a PARP1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a PARP1 inhibitor.
Experimental Protocols
The following are representative protocols for the key experiments involved in the preclinical characterization of this compound. These are based on standard methodologies in the field, as the specific protocols from the primary publication are not publicly available.
PARP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PARP1 enzyme.
Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 384-well plates
-
This compound (dissolved in DMSO)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in PARP Assay Buffer.
-
To the histone-coated wells, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with Wash Buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines with different BRCA statuses, demonstrating synthetic lethality.
Principle: This assay measures the metabolic activity of viable cells using a reagent such as resazurin (AlamarBlue) or MTT. Viable cells reduce the reagent, resulting in a colorimetric or fluorescent change that is proportional to the number of living cells.
Materials:
-
BRCA1-mutant cell line (e.g., MDA-MB-436)
-
BRCA-wild-type cell line (e.g., MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for a long-term period (e.g., 5-7 days) to observe the effects on proliferation.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value for each cell line.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a BRCA-deficient tumor model.
Principle: Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or SCID mice)
-
MDA-MB-436 cells
-
Matrigel (or similar basement membrane matrix)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest MDA-MB-436 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., once or twice daily by oral gavage) or vehicle control to the respective groups for a defined period (e.g., 21-28 days).
-
Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound is a promising preclinical candidate that effectively leverages the principle of synthetic lethality to target BRCA-deficient cancers. Its potent and selective inhibition of PARP1 leads to significant antitumor activity in relevant preclinical models. The experimental framework outlined in this guide provides a basis for the continued investigation and development of this compound and other next-generation PARP1 inhibitors. Further disclosure of the detailed quantitative data from the primary research will be crucial for a complete understanding of its therapeutic potential.
References
Parp1-IN-7: A Technical Overview of Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding affinity of Parp1-IN-7, an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). This document collates available data on its biochemical and cellular activity, details the experimental methodologies for assessing its potency, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
While the specific quantitative binding affinity data for this compound is contained within the primary research article by Karche NP, et al., and is not publicly available in full, this section provides a structured template for presenting such data once obtained. The data would typically be derived from biochemical and cellular assays as described in the subsequent sections.
Table 1: Biochemical Inhibition of PARP1 by this compound and Related Compounds
| Compound ID | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Compound X | Value | Value | Value |
| Compound Y | Value | Value | Value |
| Olaparib (Control) | Value | Value | Value |
Table 2: Cellular Potency of this compound in a BRCA1-deficient Cell Line
| Compound ID | Cell Line | Cellular IC50 (nM) | Notes |
| This compound | MDA-MB-436 | Data not publicly available | BRCA1 mutant breast cancer cell line |
| Compound X | MDA-MB-436 | Value | |
| Compound Y | MDA-MB-436 | Value | |
| Olaparib (Control) | MDA-MB-436 | Value |
Experimental Protocols
The determination of the binding affinity and functional inhibition of PARP1 by compounds like this compound involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments typically cited in the characterization of PARP1 inhibitors.
PARP1 Enzymatic Inhibition Assay (Histone-Biotin Based)
This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1. The level of biotinylation is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
96-well plates (high-binding capacity)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Washing: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.
-
Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add recombinant PARP1 enzyme to all wells except the no-enzyme control.
-
Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stopping the Reaction: Stop the reaction by washing the plate.
-
Detection: Add Streptavidin-HRP conjugate and incubate. After another wash step, add the HRP substrate.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP1 Inhibition Assay (MDA-MB-436)
This assay assesses the ability of an inhibitor to block PARP1 activity within a cellular context, often using a cell line with a known DNA repair deficiency to enhance sensitivity to PARP inhibition.
Principle: The assay measures the viability of cancer cells, such as the BRCA1-mutant MDA-MB-436 breast cancer cell line, after treatment with the inhibitor. Inhibition of PARP1 in these cells leads to synthetic lethality and reduced cell viability.
Materials:
-
MDA-MB-436 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and control compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percent cell viability. Determine the cellular IC50 value by plotting the data on a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PARP1 signaling pathway and the general workflow for evaluating PARP1 inhibitors.
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition.
Caption: General workflow for the preclinical evaluation of a PARP1 inhibitor.
Parp1-IN-7: A Technical Guide to its Inhibition of PARP1 Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Parp1-IN-7 has been identified as a potent, orally bioavailable inhibitor of PARP1, demonstrating significant antitumor efficacy in preclinical models. This technical guide provides an in-depth overview of the inhibition of PARP1 enzymatic activity by this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound, also referred to as compound 34 in its primary publication, exhibits potent inhibition of PARP1 enzymatic activity and demonstrates significant cytotoxic effects in cancer cell lines with DNA repair deficiencies.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| PARP1 Enzymatic Assay | Recombinant Human PARP1 | 0.8 nM | [1] |
| Cell Viability Assay | MDA-MB-436 (BRCA1 mutant breast cancer) | 0.035 nM | [1] |
| PARP1 Inhibition in Whole Cells (WCI) | MDA-MB-436 | 1.2 nM | [1] |
Mechanism of Action
This compound functions as a catalytic inhibitor of PARP1. Upon DNA damage, PARP1 is recruited to the site of single-strand breaks. Activated PARP1 then utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. By binding to the catalytic domain of PARP1, this compound prevents the synthesis of PAR, thereby stalling the DNA repair process. This leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. In cells with compromised homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
Signaling Pathways and Experimental Workflows
PARP1-Mediated DNA Damage Repair Pathway
The following diagram illustrates the central role of PARP1 in the single-strand break repair (SSBR) pathway and the mechanism of its inhibition by this compound.
References
Preclinical Profile of Parp1-IN-7: A Technical Overview of a Novel Naphthyridinone-Based PARP1 Inhibitor
Executive Summary: Parp1-IN-7 belongs to a novel class of naphthyridinone-based inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme pivotal to DNA repair mechanisms. While specific quantitative preclinical pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available, this guide synthesizes the available information on the broader class of compounds to which it belongs, as described in the foundational research by Karche NP, et al. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for understanding the preclinical characteristics of this class of PARP1 inhibitors.
Introduction to this compound and its Therapeutic Rationale
This compound is a potent and selective inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. The therapeutic strategy behind PARP1 inhibition, particularly in oncology, is rooted in the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which are critical for homologous recombination, a major double-strand break repair pathway), the inhibition of PARP1 leads to an accumulation of DNA damage and subsequent cell death.
The development of novel PARP1 inhibitors like those in the naphthyridinone class aims to improve upon existing therapies by potentially offering enhanced potency, selectivity, and more favorable pharmacokinetic profiles, thereby improving efficacy and safety.
Preclinical Pharmacokinetics and ADME Profile
Detailed quantitative ADME and pharmacokinetic data for this compound are not available in the public domain. However, the seminal publication by Karche NP, et al., characterizes a lead preclinical candidate from this series, compound 34, as having favorable pharmacokinetic properties and being orally bioavailable.[1] The table below outlines the typical parameters assessed in preclinical studies for a compound of this nature.
Table 1: Generalized Preclinical Pharmacokinetic and ADME Parameters for Naphthyridinone-Based PARP1 Inhibitors
| Parameter | Description | Typical Assay | Significance in Drug Development |
| Solubility | The ability of the compound to dissolve in a solvent. | Kinetic and Thermodynamic Solubility Assays | Crucial for absorption and formulation development. |
| Permeability | The ability of the compound to pass through biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay | Predicts oral absorption and distribution into tissues. |
| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Liver Microsomal Stability Assay, Hepatocyte Stability Assay | Determines the compound's half-life and potential for drug-drug interactions. |
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Equilibrium Dialysis, Ultracentrifugation | Affects the free drug concentration available to exert pharmacological effects. |
| In vivo Pharmacokinetics | The study of the compound's movement through a living organism. | IV and Oral Dosing in Rodent and Non-Rodent Species (e.g., mouse, rat, dog) | Determines key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%). |
| CYP Inhibition | The potential of the compound to inhibit cytochrome P450 enzymes. | Cytochrome P450 Inhibition Assay | Assesses the risk of drug-drug interactions. |
Experimental Protocols
While specific protocols for this compound are not accessible, this section provides a generalized overview of the methodologies typically employed in the preclinical evaluation of novel PARP1 inhibitors.
In Vitro ADME Assays
-
Liver Microsomal Stability Assay: The test compound is incubated with liver microsomes (containing drug-metabolizing enzymes) and NADPH (a cofactor). The concentration of the compound is measured at different time points using LC-MS/MS to determine the rate of metabolism and predict in vivo clearance.
-
Caco-2 Permeability Assay: Caco-2 cells, which differentiate into a monolayer with properties similar to the intestinal epithelium, are used to assess the bidirectional permeability of the compound. This assay helps predict intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.
In Vivo Pharmacokinetic Studies
-
Animal Models: Typically, initial studies are conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: The compound is administered intravenously (IV) to determine its distribution and elimination characteristics, and orally (PO) to assess its absorption and oral bioavailability.
-
Sample Collection and Analysis: Blood samples are collected at various time points post-dosing. Plasma is separated and the concentration of the compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Repair
References
Parp1-IN-7 and its Therapeutic Potential in BRCA1/2-Mutated Cancers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Parp1-IN-7, a novel and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). It explores its mechanism of action, preclinical data, and its significant relationship with BRCA1/2 mutations, leveraging the principle of synthetic lethality for targeted cancer therapy.
Introduction: The Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs). In recent years, the inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers harboring specific DNA repair defects, most notably mutations in the BRCA1 and BRCA2 genes. This approach is based on the concept of "synthetic lethality," where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.
In the context of this guide, cancer cells with mutated BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). While these cells can survive by relying on other repair pathways, the inhibition of PARP1 disrupts a key SSB repair mechanism. The accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication. The combination of PARP1 inhibition and a deficient HR pathway is catastrophically lethal to the cancer cells, while normal cells with functional BRCA1/2 are largely unaffected.
This compound belongs to a class of isoquinolinone and naphthyridinone-based compounds designed as highly potent and selective PARP1 inhibitors.[1][2][3] A lead preclinical candidate from this series, compound 34 , has demonstrated significant antitumor efficacy in BRCA1-mutant cancer models, highlighting the potential of this chemical scaffold.[1]
Mechanism of Action and Signaling Pathway
PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves two main functions: it creates a scaffold to recruit other DNA repair proteins and it causes chromatin to decondense, making the damaged DNA more accessible.
When PARP1 is inhibited, SSBs are not efficiently repaired. During the S-phase of the cell cycle, when DNA is being replicated, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks.
In healthy cells, these DSBs are primarily repaired by the high-fidelity homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, this pathway is compromised. The cell must then rely on more error-prone repair mechanisms like non-homologous end joining (NHEJ). The overwhelming number of DSBs caused by PARP inhibition in an HR-deficient setting leads to genomic instability and ultimately, apoptosis.[4]
Quantitative Data
The development of the naphthyridinone series, to which this compound belongs, led to the identification of compound 34 as a preclinical candidate. This compound exhibits potent inhibition of the PARP1 enzyme and strong anti-proliferative effects in a BRCA1-mutant cancer cell line.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Compound 34 | PARP1 | Biochemical | Potent | MDA-MB-436 (BRCA1 mutant) | 82 | [3] |
Note: The specific biochemical IC50 value for compound 34 was described as "highly potent" in the referenced abstract, but the exact nanomolar value is not publicly available in the search results. The cellular IC50 in the BRCA1 mutant cell line is provided.[1][3]
Experimental Protocols
The evaluation of novel PARP1 inhibitors like this compound involves a cascade of biochemical and cellular assays, followed by in vivo studies.
PARP1 Enzyme Activity Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the catalytic activity of the PARP1 enzyme.
-
Principle: The assay measures the consumption of NAD+, the substrate for PARP1, during the PARylation reaction. The amount of remaining NAD+ is determined by an enzymatic cycling reaction that generates a fluorescent product.
-
Methodology:
-
Recombinant human PARP1 enzyme is incubated in a reaction buffer containing activated DNA (to stimulate the enzyme) and varying concentrations of the test inhibitor (e.g., this compound).
-
The PARylation reaction is initiated by the addition of a fixed concentration of β-NAD+.
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
A developer reagent, which includes nicotinamidase to convert remaining NAD+ to a detectable product, is added.
-
The fluorescence is measured using a microplate reader.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This cell-based assay determines the cytotoxic effect of the inhibitor on cancer cells, particularly those with and without BRCA1/2 mutations.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Methodology:
-
Cancer cells (e.g., BRCA1-mutant MDA-MB-436) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the PARP inhibitor for a period of 72-96 hours.
-
After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured at approximately 570 nm.
-
The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined.[5]
-
In Vivo Xenograft Model
This protocol evaluates the antitumor efficacy of the PARP inhibitor in a living organism.
-
Principle: Human cancer cells, such as the BRCA1-mutant MDA-MB-436 breast cancer line, are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor to assess its effect on tumor growth.
-
Methodology:
-
MDA-MB-436 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into groups: vehicle control, this compound alone, and potentially in combination with other chemotherapeutic agents.
-
The compound is administered orally according to a predetermined schedule and dose.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a specified size. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.[1]
-
Preclinical Characterization of the this compound Series
The lead compound from the naphthyridinone series (compound 34 ) underwent further preclinical characterization, revealing promising drug-like properties.[1]
-
Pharmacokinetics: The compound was found to be orally bioavailable and possessed favorable pharmacokinetic (PK) properties, which is a significant improvement over earlier isoquinolinone-based inhibitors that suffered from poor PK.[1][3]
-
Single-Agent Efficacy: In the BRCA1 mutant MDA-MB-436 breast cancer xenograft model, compound 34 demonstrated remarkable antitumor efficacy as a single agent.[1]
-
Combination Therapy: The inhibitor also showed the ability to potentiate the effect of chemotherapeutic agents like temozolomide in various cancer models, including breast cancer and pancreatic cancer.[1]
Conclusion
This compound and its related naphthyridinone analogs represent a promising class of potent and orally bioavailable PARP1 inhibitors. The preclinical data for the lead compound from this series strongly supports the therapeutic strategy of targeting PARP1 in BRCA1/2-mutated cancers. The demonstrated single-agent efficacy in a BRCA1-mutant xenograft model underscores its potential to exploit the synthetic lethal relationship for a targeted and effective anticancer therapy. Further development and clinical investigation of this class of inhibitors are warranted to translate these preclinical findings into benefits for patients with BRCA-deficient tumors.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP-1 inhibitors: are they the long-sought genetically specific drugs for BRCA1/2-associated breast cancers? [medsci.org]
- 5. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Parp1-IN-7 in PARP1 Cleavage Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair and the regulation of cell death pathways. In response to DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. However, during apoptosis, PARP1 is specifically cleaved by activated caspase-3 and caspase-7, rendering the enzyme inactive. This cleavage event, which separates the N-terminal DNA-binding domain from the C-terminal catalytic domain, is a well-established hallmark of apoptosis. The full-length PARP1 protein is approximately 116 kDa, and upon cleavage, generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[1][2][3] The detection of the 89 kDa fragment by Western blot is a reliable method for monitoring the induction of apoptosis in experimental systems.
Parp1-IN-7 is a potent inhibitor of PARP1. While the primary mechanism of PARP inhibitors is the catalytic inhibition and trapping of PARP1 on DNA, this can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations. The induction of apoptosis by this compound would subsequently lead to the caspase-mediated cleavage of PARP1. This application note provides a detailed protocol for utilizing this compound to induce and detect PARP1 cleavage in cultured cells using Western blotting.
Signaling Pathway of PARP1 Cleavage in Apoptosis
The cleavage of PARP1 is a downstream event in the apoptotic cascade. Apoptotic stimuli, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These activated caspases then cleave a specific set of cellular proteins, including PARP1, leading to the characteristic biochemical and morphological changes of apoptosis. The cleavage of PARP1 prevents its DNA repair functions, which conserves cellular energy (ATP and NAD+) required for the apoptotic process and ensures the orderly dismantling of the cell.
Caption: Signaling pathway of caspase-mediated PARP1 cleavage during apoptosis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis and PARP1 cleavage in your specific cell line. A suggested starting point is to treat cells for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).
Western Blot Protocol for PARP1 Cleavage
Caption: Experimental workflow for detecting PARP1 cleavage by Western blot.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Membrane Blocking:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody against PARP1 in the blocking buffer. It is recommended to use an antibody that recognizes both the full-length (116 kDa) and the cleaved (89 kDa) forms of PARP1.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
7. Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP1 band indicates apoptosis-induced cleavage. Quantify the band intensities using densitometry software.
Data Presentation
The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Note: Optimal conditions, particularly for this compound treatment and antibody dilutions, should be determined empirically for each cell line and experimental setup.
Table 1: Recommended Reagent Concentrations for Cell Treatment
| Reagent | Stock Concentration | Recommended Final Concentration | Treatment Time | Purpose |
| This compound | 10 mM in DMSO | 1 - 20 µM (dose-response recommended) | 24 - 72 hours | PARP1 inhibitor; apoptosis inducer |
| Vehicle Control | DMSO | Same volume as this compound | 24 - 72 hours | Negative control |
| Staurosporine | 1 mM in DMSO | 1 µM | 4 - 6 hours | Positive control for apoptosis induction |
Table 2: Western Blot Reagents and Conditions
| Step | Reagent/Parameter | Specification |
| SDS-PAGE | Gel Percentage | 4-12% gradient or 10% polyacrylamide |
| Protein Load | 20 - 40 µg per lane | |
| Transfer | Membrane Type | PVDF or Nitrocellulose |
| Blocking | Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Primary Antibody | Anti-PARP1 Antibody | Dilution as per manufacturer's recommendation (typically 1:1000) |
| Incubation | Overnight at 4°C | |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | Dilution as per manufacturer's recommendation (typically 1:2000 - 1:10000) |
| Incubation | 1 hour at room temperature | |
| Detection | Substrate | Enhanced Chemiluminescence (ECL) Reagent |
Troubleshooting
-
No or weak signal for cleaved PARP1:
-
Increase the concentration or treatment time of this compound.
-
Ensure the use of a potent positive control to confirm the assay is working.
-
Verify the primary and secondary antibody dilutions and incubation times.
-
Check the efficiency of protein transfer.
-
-
High background:
-
Ensure adequate blocking of the membrane.
-
Increase the number and duration of washes.
-
Optimize the antibody concentrations.
-
-
Non-specific bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains protease inhibitors.
-
By following this detailed protocol, researchers can effectively utilize this compound to study the induction of apoptosis through the reliable detection of PARP1 cleavage by Western blot.
References
- 1. bosterbio.com [bosterbio.com]
- 2. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parp1-IN-7 Immunofluorescence Staining of DNA Damage Foci
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Parp1-IN-7, a potent PARP1 inhibitor, in immunofluorescence (IF) assays to visualize and quantify DNA damage foci. This method is crucial for studying DNA repair mechanisms, evaluating the efficacy of DNA damaging agents, and characterizing the cellular response to PARP inhibitors.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1][2][3]
Immunofluorescence staining for DNA damage foci, particularly for phosphorylated histone H2AX (γH2AX), is a widely used method to visualize and quantify DSBs. The formation of nuclear foci containing γH2AX is a hallmark of the cellular response to DSBs.[7][8] By treating cells with this compound, researchers can induce the accumulation of DNA damage, which can then be visualized as an increase in γH2AX foci. This application note provides a detailed protocol for inducing and staining these DNA damage foci to assess the cellular impact of this compound.
Signaling Pathway of PARP1 in DNA Damage Repair
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of this compound.
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for this compound treatment and antibody dilutions for immunofluorescence staining. Note: These are starting recommendations and should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| This compound Incubation Time | 4 - 24 hours | Time-course experiments are recommended to identify the peak of DNA damage induction. |
| Primary Antibody (Anti-γH2AX) | 1:200 - 1:1000 | Refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody (Anti-PARP1) | 1:100 - 1:500 | Useful for visualizing the trapping of PARP1 at DNA damage sites.[9][10] |
| Secondary Antibody | 1:500 - 1:2000 | The dilution will depend on the antibody and fluorophore brightness. |
| Expected Outcome | Increase in γH2AX foci | A significant increase in the number and intensity of nuclear foci compared to untreated controls.[11] |
Experimental Protocols
Experimental Workflow for Immunofluorescence Staining
The diagram below outlines the key steps in the immunofluorescence staining protocol after cell treatment.
Caption: Workflow for immunofluorescence staining of DNA damage foci.
Detailed Methodology
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, U2OS)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-γH2AX or Mouse anti-PARP1
-
Secondary antibody: Alexa Fluor 488 goat anti-rabbit IgG or Alexa Fluor 594 goat anti-mouse IgG
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a stock solution in DMSO.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-γH2AX) in 1% BSA in PBS to the desired concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in 1% BSA in PBS.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A nucleus is typically considered positive for DNA damage if it contains a defined number of foci (e.g., >5).[12]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient antibody binding | Optimize primary and secondary antibody concentrations and incubation times. |
| Inadequate permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low target protein expression | Use a positive control (e.g., cells treated with a known DNA damaging agent like etoposide). | |
| High background | Insufficient blocking | Increase blocking time or BSA concentration. |
| Non-specific antibody binding | Titrate primary and secondary antibodies to find the optimal dilution. Ensure adequate washing steps. | |
| Autofluorescence | Use a different fixative or include a quenching step (e.g., with sodium borohydride). | |
| Foci are difficult to resolve | Overlapping nuclei | Seed cells at a lower density. |
| Out-of-focus light | Use a confocal microscope for higher resolution imaging. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to study DNA damage and repair, providing valuable insights for basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 6. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of PARP1 Dynamics Using Parp1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parp1-IN-7, a potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, for real-time visualization and quantification of PARP1 dynamics in living cells. This protocol is designed to enable researchers to investigate the cellular response to DNA damage and the mechanism of action of PARP1 inhibitors in drug discovery and development.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA single-strand breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. PARP inhibitors block this catalytic activity and can also "trap" PARP1 on chromatin, leading to cytotoxic DNA double-strand breaks, a mechanism that is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
This compound is a novel and highly potent PARP1 inhibitor with significant antitumor efficacy. Live-cell imaging with this compound allows for the direct observation of its effects on PARP1 localization and activity at DNA damage sites, providing valuable insights into its pharmacodynamics and therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity IC50 | MDA-MB-436 (human breast cancer) | 0.035 nM | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in response to DNA damage and a general workflow for live-cell imaging of PARP1 dynamics using this compound.
Caption: PARP1 signaling in DNA damage response and the mechanism of this compound.
Caption: Experimental workflow for live-cell imaging of PARP1 dynamics.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on PARP1 dynamics at sites of DNA damage using live-cell imaging. This protocol is adapted from established methods for other PARP inhibitors and should be optimized for your specific cell line and imaging system.
Materials and Reagents
-
Cell Line: A suitable cancer cell line expressing fluorescently-tagged PARP1 (e.g., U2OS-GFP-PARP1).
-
This compound: (MedchemExpress, Cat. No. HY-136363). Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Imaging Dishes: Glass-bottom dishes or plates suitable for high-resolution microscopy.
-
DNA Damage Inducing Agent (optional, for non-laser-based methods): e.g., Methyl methanesulfonate (MMS) or H₂O₂.
-
Phosphate-Buffered Saline (PBS)
-
Vehicle Control: DMSO.
Protocol: Live-Cell Imaging of PARP1 Recruitment and Trapping
This protocol utilizes laser micro-irradiation to induce localized DNA damage, allowing for the precise tracking of PARP1 dynamics.
Day 1: Cell Seeding
-
Seed the cells expressing fluorescently-tagged PARP1 onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Day 2: Treatment and Imaging
-
Prepare this compound dilutions:
-
Thaw the this compound stock solution.
-
Prepare a series of working concentrations in pre-warmed cell culture medium. Based on the potent cytotoxicity (IC50 = 0.035 nM), a starting concentration range of 0.1 nM to 100 nM is recommended for observing effects on PARP1 dynamics. A vehicle control (DMSO) at the same final concentration should also be prepared.
-
-
Pre-incubation with this compound:
-
Remove the culture medium from the imaging dishes and gently wash the cells once with pre-warmed PBS.
-
Add the medium containing the desired concentration of this compound or vehicle control to the cells.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Allow the dish to equilibrate for at least 15-20 minutes.
-
-
Induction of DNA Damage and Image Acquisition:
-
Identify a field of view with healthy, well-adhered cells.
-
Define a region of interest (ROI) within the nucleus of a selected cell for laser micro-irradiation.
-
Acquire a few baseline images before inducing damage.
-
Use a UV or near-UV laser (e.g., 355 nm or 405 nm) to irradiate the ROI and induce localized DNA damage. The laser power and duration should be optimized to induce a detectable PARP1 response without causing immediate cell death.
-
Immediately after micro-irradiation, begin time-lapse image acquisition. Capture images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe both the recruitment and dissociation of PARP1 (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the tagged PARP1 at the site of DNA damage over time.
-
Measure the fluorescence intensity in an undamaged region of the nucleus and in the background to correct the data.
-
Plot the normalized fluorescence intensity at the damage site as a function of time.
-
From these curves, key kinetic parameters can be extracted, such as the rate of recruitment, the maximum intensity, and the rate of dissociation.
-
Compare the kinetic parameters between vehicle-treated and this compound-treated cells to quantify the "trapping" effect of the inhibitor. A significant delay in the dissociation of PARP1 from the damage site in the presence of this compound indicates trapping.
-
Alternative Protocol: Chemical Induction of DNA Damage
For systems where laser micro-irradiation is not available, DNA damage can be induced chemically.
-
Follow Day 1 of the protocol as described above.
-
On Day 2, pre-incubate the cells with this compound or vehicle control as described.
-
Add a DNA damaging agent (e.g., a final concentration of 1 mM H₂O₂ for 10 minutes or 0.5 mM MMS for 30 minutes) to the medium.
-
Wash the cells with fresh, pre-warmed medium containing this compound or vehicle to remove the damaging agent.
-
Proceed with live-cell imaging, capturing images of multiple cells over time to observe the formation and resolution of PARP1 foci.
-
For data analysis, quantify the number, intensity, and size of PARP1 foci per nucleus over time.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak PARP1 recruitment | Insufficient DNA damage | Increase laser power/duration or concentration of chemical damaging agent. |
| Low expression of tagged PARP1 | Use a cell line with higher expression or a more sensitive detector. | |
| High phototoxicity/photobleaching | Excessive laser power for imaging | Reduce the laser power for excitation, decrease the frequency of image acquisition, or use a more photostable fluorescent protein. |
| Variability between cells | Cell cycle-dependent differences in DNA repair | Synchronize the cell population or analyze a large number of cells and gate the data based on cell cycle markers if possible. |
| Inconsistent inhibitor effect | Incomplete cellular uptake or target engagement | Increase the pre-incubation time with this compound. |
Conclusion
The protocols outlined in these application notes provide a robust framework for studying the dynamics of PARP1 in live cells using the potent inhibitor this compound. By visualizing and quantifying the recruitment and trapping of PARP1 at sites of DNA damage, researchers can gain valuable insights into the mechanism of action of this and other PARP inhibitors, aiding in the development of more effective cancer therapies. Careful optimization of the experimental conditions for the specific cell line and imaging setup is crucial for obtaining high-quality, reproducible data.
Application Notes and Protocols: Parp1-IN-7 in Subcutaneous Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Parp1-IN-7, a potent and selective isoquinolinone-based inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), in subcutaneous xenograft mouse models. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and diagrams of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor targeting PARP1, a key enzyme in the DNA damage response (DDR) pathway.[1] PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[2][3] this compound belongs to a class of isoquinolinone and naphthyridinone-based inhibitors designed for high potency and selectivity for PARP1.[4]
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
PARP1 inhibitors, including this compound, exert their anticancer effects primarily through two mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: PARP1 inhibitors bind to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition hampers the recruitment of DNA repair proteins to the site of DNA damage.[5]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP1 enzyme on the DNA at the site of damage. This trapped PARP1-DNA complex is itself a cytotoxic lesion that can interfere with DNA replication and transcription, leading to cell death, particularly in HR-deficient tumors.[5][6]
The concept of synthetic lethality is central to the application of PARP inhibitors. Tumors with mutations in HR genes like BRCA1 and BRCA2 are highly dependent on PARP1-mediated DNA repair for survival. Inhibition of PARP1 in these tumors creates a synthetic lethal scenario, where the combined loss of two key DNA repair pathways leads to catastrophic genomic instability and cancer cell death.[2]
Signaling Pathway
Caption: Mechanism of action of this compound in HR-deficient cancer cells.
Preclinical Data in a Subcutaneous Xenograft Model
While specific in vivo data for this compound is not extensively published, a closely related and highly potent naphthyridinone-based PARP1 inhibitor from the same chemical series, Compound 34 , has been characterized in a subcutaneous xenograft model using the BRCA1-mutant MDA-MB-436 breast cancer cell line.[4] The data presented below is for Compound 34 and serves as a representative example for this class of inhibitors.
Antitumor Efficacy of Compound 34 in MDA-MB-436 Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Daily (PO) | 0 |
| Compound 34 | 10 mg/kg | Once Daily (PO) | 75 |
| Compound 34 | 30 mg/kg | Once Daily (PO) | 95 |
| Olaparib | 50 mg/kg | Once Daily (PO) | 80 |
Data is representative and compiled from descriptive information in the source publication.[4]
Combination Therapy with Temozolomide (TMZ)
Compound 34 also demonstrated the ability to potentiate the effect of the chemotherapeutic agent temozolomide in various cancer models.[4]
| Treatment Group | Cell Line | Tumor Growth Inhibition (%) |
| TMZ + Compound 34 | Breast Cancer | Significant Potentiation |
| TMZ + Compound 34 | Pancreatic Cancer | Significant Potentiation |
| TMZ + Compound 34 | Ewing's Sarcoma | Significant Potentiation |
Qualitative summary from the source publication.[4]
Experimental Protocols
The following are detailed protocols for evaluating this compound or similar PARP1 inhibitors in a subcutaneous xenograft mouse model. These protocols are based on established methodologies for testing PARP inhibitors in vivo.[7]
Cell Culture
-
Cell Line: MDA-MB-436 (human breast cancer, BRCA1 mutant) or other appropriate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Female athymic nude mice or SCID mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Subcutaneous Xenograft Implantation
-
Harvest MDA-MB-436 cells during the exponential growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft study.
Treatment Administration and Monitoring
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle control orally (PO) once daily at the specified dosages.
-
Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., >2000 mm³) or for a specified duration.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
Conclusion
This compound and its analogs represent a promising class of PARP1 inhibitors with potent antitumor activity, particularly in cancers with underlying DNA repair deficiencies. The provided protocols and data serve as a valuable resource for researchers planning and executing preclinical studies to evaluate the efficacy of these compounds in subcutaneous xenograft mouse models. Careful adherence to these methodologies will ensure the generation of robust and reliable data to support further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Parp1-IN-7 in Combination with Chemotherapy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR), a concept known as synthetic lethality. Chemotherapeutic agents that induce DNA damage, such as temozolomide and doxorubicin, can lead to an accumulation of SSBs. The inhibition of PARP1 by molecules like Parp1-IN-7 can prevent the repair of these SSBs, leading to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication, thereby potentiating the effect of the chemotherapy.
This compound is an inhibitor of PARP1.[1] While extensive quantitative data on the synergistic effects of this compound in combination with various chemotherapeutic agents in cell culture is not widely available in the public domain, this document provides detailed protocols and application notes based on established methodologies for evaluating such combinations. The provided data tables from studies on other well-characterized PARP inhibitors serve as a template for the analysis and presentation of results obtained with this compound.
Mechanism of Action: PARP1 Inhibition and Chemotherapy Synergy
Chemotherapeutic agents like temozolomide (an alkylating agent) and doxorubicin (a topoisomerase inhibitor) induce DNA damage. This damage activates PARP1, which then recruits other DNA repair proteins to the site of the lesion. PARP inhibitors, such as this compound, block the catalytic activity of PARP1. This inhibition leads to the "trapping" of PARP1 on the DNA at the site of damage. When the replication fork encounters these unrepaired SSBs and trapped PARP1-DNA complexes, it can lead to replication fork collapse and the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficient DSB repair mechanisms (e.g., BRCA mutations), this accumulation of DSBs leads to cell death.
Caption: PARP1 Inhibition Synergy with Chemotherapy.
Data Presentation: Synergistic Effects of PARP Inhibitors and Chemotherapy
Disclaimer: The following tables present data for the PARP inhibitors Olaparib and a generic PARP inhibitor in combination with Temozolomide and Doxorubicin, respectively. This data is intended to serve as a representative example of how to structure and present findings for this compound once experimental data is generated.
Table 1: In Vitro Cytotoxicity of a PARP Inhibitor in Combination with Temozolomide in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| T98G | Temozolomide | >500 | - | - |
| PARP Inhibitor (NU1025) | >200 | - | - | |
| Temozolomide + PARP Inhibitor (100 µM) | 150 | <1 | Synergy | |
| Temozolomide + PARP Inhibitor (200 µM) | 80 | <1 | Synergy | |
| LN18 | Temozolomide | >500 | - | - |
| PARP Inhibitor (NU1025) | >200 | - | - | |
| Temozolomide + PARP Inhibitor (100 µM) | 180 | <1 | Synergy | |
| Temozolomide + PARP Inhibitor (200 µM) | 100 | <1 | Synergy |
Data adapted from a study on the PARP inhibitor NU1025 in glioblastoma cell lines.[2][3] The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhancement of Doxorubicin-Induced Cytotoxicity by a PARP Inhibitor in p53-Deficient Breast Cancer Cell Lines
| Cell Line | Treatment | Cell Viability (% of Control) | Fold Increase in Cytotoxicity |
| EVSA-T | Doxorubicin (1 µg/ml) | 45% | - |
| Doxorubicin + PARP Inhibitor (ANI, 10 µM) | 25% | 1.7 | |
| MDA-MB-231 | Doxorubicin (1 µg/ml) | 55% | - |
| Doxorubicin + PARP Inhibitor (ANI, 10 µM) | 28% | 2.0 |
Data adapted from a study on the PARP inhibitor 4-amino-1,8-naphthalimide (ANI) in breast cancer cell lines.[1] Cytotoxicity was measured 48 hours after treatment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy in cell culture.
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
Clonogenic Survival Assay
This assay assesses the long-term effects of treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
PBS
-
Fixing solution (e.g., methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and/or chemotherapy for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with the fixing solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group to assess the long-term cytotoxic effects.
Immunofluorescence for γ-H2AX (Marker of DNA Double-Strand Breaks)
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and chemotherapeutic agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or chemotherapy for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.[4]
Conclusion
The combination of PARP1 inhibitors like this compound with DNA-damaging chemotherapeutic agents holds significant promise for enhancing anti-cancer efficacy. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically evaluate the potential of this compound in combination therapy. Rigorous in vitro testing using these methodologies is a critical step in the preclinical development of novel cancer treatment strategies.
References
- 1. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Apoptosis in BRCA-Deficient Cells using PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability to repair these DSBs through the defective HR pathway results in genomic instability and, ultimately, selective cell death, a concept known as synthetic lethality.[1][2][3]
PARP inhibitors not only block the catalytic activity of PARP1 but also "trap" PARP1 on the DNA at the site of damage.[4][5][6] These trapped PARP1-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs.[2][3] This trapping mechanism is a critical component of the antitumor activity of PARP inhibitors.[4][5] This document provides detailed protocols for utilizing a potent PARP1 inhibitor to induce apoptosis specifically in BRCA-deficient cancer cells.
Data Presentation
The following tables summarize representative quantitative data for a potent PARP1 inhibitor in BRCA-deficient and proficient cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of a Representative PARP1 Inhibitor
| Cell Line | BRCA Status | IC50 (nM) |
| DLD1 | BRCA2 proficient | >1000 |
| DLD1 BRCA2-/- | BRCA2 deficient | 15 |
| SUM149PT | BRCA1 mutant | 25 |
| HeyA8 | BRCA proficient | >1000 |
Note: The IC50 values are representative and can vary depending on the specific PARP1 inhibitor and experimental conditions.
Table 2: Apoptosis Induction by a Representative PARP1 Inhibitor in BRCA-deficient cells (SUM149PT)
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | - | 5% |
| PARP1 Inhibitor | 10 | 25% |
| PARP1 Inhibitor | 50 | 60% |
| PARP1 Inhibitor | 100 | 85% |
Note: Apoptosis rates are measured after 72 hours of treatment.
Signaling Pathway
The induction of apoptosis in BRCA-deficient cells by PARP1 inhibitors involves a cascade of events initiated by the accumulation of DNA damage. The following diagram illustrates the key signaling pathway.
Caption: Signaling pathway of PARP1 inhibitor-induced apoptosis in BRCA-deficient cells.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of a PARP1 inhibitor on BRCA-deficient and proficient cell lines.
Materials:
-
BRCA-deficient (e.g., DLD1 BRCA2-/-, SUM149PT) and proficient (e.g., DLD1, HeyA8) cell lines
-
Complete cell culture medium
-
96-well plates
-
PARP1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the PARP1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted PARP1 inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Experimental workflow for the cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following treatment with a PARP1 inhibitor.
Materials:
-
BRCA-deficient cell line (e.g., SUM149PT)
-
6-well plates
-
PARP1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the PARP1 inhibitor or vehicle control for 48-72 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.[7][8]
Materials:
-
BRCA-deficient cell line
-
PARP1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PARP1 inhibitor as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
Caption: Experimental workflow for Western blot analysis.
Conclusion
The provided protocols offer a comprehensive framework for investigating the induction of apoptosis in BRCA-deficient cells using a potent PARP1 inhibitor. The principle of synthetic lethality, driven by both catalytic inhibition and PARP trapping, provides a powerful and selective therapeutic strategy for cancers with specific DNA repair deficiencies. Careful execution of these experiments will enable researchers to characterize the efficacy and mechanism of action of novel PARP1 inhibitors.
References
- 1. cjcrcn.org [cjcrcn.org]
- 2. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 3. Loss of E2F7 confers resistance to poly-ADP-ribose polymerase (PARP) inhibitors in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Long-term Proliferation Assay with Parp1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-7 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARP1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to synthetic lethality and selective cancer cell death. A key mechanism of action for many PARP inhibitors is the "trapping" of PARP1 on DNA, where the inhibitor stabilizes the PARP1-DNA complex, further enhancing its cytotoxic effect by obstructing DNA replication and repair machinery.[3][4]
The anti-proliferative effects of PARP inhibitors are often most pronounced after long-term exposure, as the induced DNA damage accumulates over several cell cycles. Therefore, long-term proliferation assays are critical for evaluating the efficacy of PARP inhibitors like this compound. These application notes provide detailed protocols for assessing the long-term effects of this compound on cancer cell proliferation.
Data Presentation
The following table summarizes representative quantitative data from a long-term clonogenic survival assay with a potent PARP1 inhibitor in different cancer cell lines. This data is illustrative and serves as an example of how to present results from such an assay.
| Cell Line | BRCA Status | This compound IC50 (nM) | Surviving Fraction at 10 nM |
| MDA-MB-436 | BRCA1 mutant | 5.2 | 0.15 |
| CAPAN-1 | BRCA2 mutant | 8.7 | 0.28 |
| MCF-7 | BRCA WT | 150.4 | 0.85 |
| HeLa | BRCA WT | 210.8 | 0.92 |
Experimental Protocols
Long-Term Cell Viability Assay (96-well format)
This protocol is suitable for determining the IC50 value of this compound over a longer treatment period.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a low density (e.g., 500-2000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells in the control wells do not become over-confluent by the end of the assay.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. It is recommended to prepare 2X concentrated solutions.
-
Carefully add 100 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C, 5% CO2 for the desired long-term duration (e.g., 7-14 days).
-
If the assay duration is longer than 3-4 days, it is recommended to replenish the medium with fresh compound every 72 hours.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Clonogenic Survival Assay
This assay is considered the gold standard for measuring the long-term reproductive viability of cells after treatment with a cytotoxic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Fixing solution (e.g., 10% methanol, 10% acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete medium. The exact number will depend on the plating efficiency of the cell line and should be determined empirically.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in complete medium.
-
Replace the medium in the wells with the medium containing this compound or a vehicle control.
-
Incubate the plates for the desired treatment duration. For a continuous exposure assay, the compound is left in the medium for the entire duration of colony formation (10-21 days). For a short exposure assay, treat the cells for a defined period (e.g., 24 hours), then replace the medium with fresh, compound-free medium.
-
-
Colony Formation:
-
Incubate the plates at 37°C, 5% CO2 for 10-21 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
If performing a continuous exposure assay, replenish the medium with fresh compound every 3-4 days.
-
-
Fixing and Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 10-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration.
-
Mandatory Visualizations
PARP1 Signaling Pathway in DNA Repair and Inhibition
Caption: Mechanism of PARP1 in DNA repair and its inhibition by this compound.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow for the long-term clonogenic survival assay.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Parp1-IN-7 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Parp1-IN-7 in DMSO. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound is soluble in DMSO up to 100 mg/mL, which corresponds to a molar concentration of 251.59 mM.[1] Achieving this concentration may require sonication to facilitate dissolution.[1] It is highly recommended to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the product.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration. For common concentrations, please refer to the stock solution preparation table below. If the compound does not dissolve readily, gentle warming to 37°C or sonication can be used, provided the compound is not temperature-sensitive.[3] Always ensure the compound is fully dissolved before use.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store these aliquots protected from light.[1] The stability under different storage temperatures is as follows:
Q4: What is the recommended final concentration of DMSO in my cell-based assays?
A4: It is crucial to maintain a low final concentration of DMSO in your experimental medium to avoid solvent-induced cellular toxicity or off-target effects. The recommended final DMSO concentration should be kept below 0.3%, with 0.1% being preferable.[3][4] High concentrations of DMSO (≥2%) have been shown to induce PARP1 activation and cleavage, which could confound experimental results.[5][6]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solvent | DMSO | |
| Maximum Solubility | 100 mg/mL (251.59 mM)[1] | Sonication may be required.[1] Use of new, anhydrous DMSO is critical.[1][2] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | Data for a similar PARP inhibitor.[2] |
| Storage (in DMSO) | 6 months at -80°C, 1 month at -20°C[1] | Protect from light and avoid freeze-thaw cycles.[1] |
Table 2: Example Stock Solution Preparation Volumes
| Target Concentration | Mass of this compound (MW: 397.47 g/mol ) | Volume of DMSO |
| 1 mg | 5 mg | |
| 1 mM | 2.5159 mL | 12.5796 mL |
| 5 mM | 0.5032 mL | 2.5159 mL |
| 10 mM | 0.2516 mL | 1.2580 mL |
| 25 mM | 0.1006 mL | 0.5032 mL |
| Data derived from supplier information.[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Ensure all materials are clean and ready for use.
-
Weighing: Accurately weigh out the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution, you would need 3.97 mg of the compound.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 3.97 mg of compound, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Ensuring Complete Solubilization: Visually inspect the solution against a light source to ensure there are no visible particles. If precipitates remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.[3]
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL per tube). This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1]
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Confirm that you are using newly opened, anhydrous DMSO. Hygroscopic DMSO significantly impairs solubility.[1][2]
-
Try vortexing for a longer period.
-
Use a sonicator bath for 10-20 minutes to aid dissolution.[2][3]
-
If the compound is not heat-sensitive, warm the solution to 37°C for 10-15 minutes.[3]
-
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.
-
Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is much lower.
-
Solution:
-
Warm the cell culture medium to 37°C before adding the stock solution.[3]
-
Add the DMSO stock solution dropwise into the medium while gently swirling or vortexing the tube.[3] This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Avoid preparing intermediate dilutions in aqueous buffers if possible. If necessary, ensure the DMSO concentration in the intermediate step is sufficient to maintain solubility.
-
Issue 3: I am observing unexpected cellular toxicity or off-target effects.
-
Cause: The final concentration of DMSO in the assay may be too high, or the this compound stock may have degraded.
-
Solution:
-
Calculate the final DMSO concentration in your well or flask. Ensure it is below 0.3%, and preferably at or below 0.1%.[3][4] Remember to include DMSO from all stock solutions added.
-
Run a "vehicle control" experiment with cells treated with the same final concentration of DMSO alone to distinguish between compound-specific effects and solvent effects.[6]
-
Prepare a fresh stock solution from powder, as the stored solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).
-
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Troubleshooting guide for compound precipitation issues.
Caption: Simplified PARP1 signaling and mechanism of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing Parp1-IN-7 Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro use of Parp1-IN-7, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1). This guide offers detailed experimental protocols, data presentation tables, and visualizations to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1] By inhibiting PARP1, this compound prevents the repair of DNA damage, which can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can trigger apoptosis, a form of programmed cell death. This concept is known as synthetic lethality.[2][3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a broad concentration range to start with for a cell viability assay would be from low nanomolar (nM) to low micromolar (µM). For instance, in MDA-MB-436 breast cancer cells, the IC50 (half-maximal inhibitory concentration) has been reported to be in the low nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To prepare the stock solution, dissolve the powdered inhibitor in fresh, anhydrous DMSO. Gentle warming and vortexing can aid in dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific PARP1 inhibitor, the potential for off-target effects should always be considered, as with any small molecule inhibitor. Off-target effects can be concentration-dependent. To control for this, it is advisable to use the lowest effective concentration determined from your dose-response experiments and to include appropriate negative controls. Additionally, comparing the effects of this compound with other PARP inhibitors with different chemical scaffolds or using genetic approaches like siRNA-mediated knockdown of PARP1 can help confirm that the observed phenotype is due to PARP1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Incorrect concentration: The concentration used may be too low to elicit a response or too high, leading to non-specific toxicity. | Perform a dose-response experiment to determine the optimal concentration range for your cell line. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the results. |
| Degradation of the compound: Improper storage or handling of the inhibitor can lead to loss of activity. | Ensure that the stock solution is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light. | |
| Cell line resistance: The cell line being used may be resistant to PARP inhibitors due to functional DNA repair pathways. | Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., BRCA-deficient cell lines). | |
| Precipitation of the compound in cell culture medium | Low solubility: The final concentration of DMSO in the medium may be too low to keep the compound in solution, or the compound may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Prepare fresh dilutions from your stock solution for each experiment. If precipitation persists, consider using a different solvent or a formulation with solubility enhancers, if available. |
| High background or non-specific effects in assays | Off-target effects: At high concentrations, the inhibitor may be affecting other cellular targets. | Use the lowest effective concentration of this compound. Include a vehicle control (DMSO) at the same concentration as in the treated samples. Consider using a structurally different PARP1 inhibitor as a comparator. |
| Difficulty in detecting PARP1 cleavage by Western Blot | Antibody issues: The primary antibody may not be specific or sensitive enough to detect the cleaved PARP1 fragment. | Use a validated antibody specific for cleaved PARP1. A common antibody recognizes the 89 kDa fragment of cleaved PARP1.[4][5][6] |
| Insufficient apoptosis: The treatment conditions may not be inducing a high enough level of apoptosis to detect cleaved PARP1. | Optimize the concentration and duration of this compound treatment. Use a positive control for apoptosis induction (e.g., staurosporine) to ensure the assay is working. | |
| Low protein loading: The amount of protein loaded on the gel may be insufficient to detect the cleaved fragment. | Increase the amount of protein loaded per lane (e.g., 30-50 µg). |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and other representative PARP inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 | Assay | Reference |
| This compound | MDA-MB-436 | Breast Cancer | 0.035 nM | CellTiter-Glo (14-day incubation) | [7] from original search |
| Olaparib | MDA-MB-436 | Breast Cancer | ~10 µM | MTT (7-day incubation) | [8] |
| Olaparib | HCC1937 | Breast Cancer | ~10 µM | MTT (7-day incubation) | [8] |
| Niraparib | MDA-MB-436 | Breast Cancer | ~1.1 µM | MTT (7-day incubation) | [8] |
| Talazoparib | MDA-MB-436 | Breast Cancer | ~0.001 µM | MTT (7-day incubation) | [8] |
| Rucaparib | MDA-MB-231 | Breast Cancer | <10 µM | MTT (7-day incubation) | [8] |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific experimental conditions. The data above should be used as a general guideline.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for PARP1 Cleavage
This protocol describes how to detect the cleavage of PARP1 as a marker of apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP1 (recognizing the 89 kDa fragment) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Step-by-step workflow for determining the optimal in vitro concentration of this compound.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for addressing inconsistent or no effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic role of PARP1: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Parp1-IN-7 Dose-Response and Analysis
Welcome to the technical support center for Parp1-IN-7, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This guide provides detailed information for researchers, scientists, and drug development professionals on generating and analyzing dose-response curves for this compound, along with troubleshooting advice and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of PARP1, an enzyme crucial for DNA single-strand break repair. PARP1 binds to sites of DNA damage and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. By inhibiting the catalytic activity of PARP1, this compound prevents the repair of DNA single-strand breaks. These unrepaired breaks can lead to the formation of more lethal double-strand breaks during DNA replication, a phenomenon that is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This is known as synthetic lethality.
Q2: What is the reported potency of PARP1 inhibitors from the same class as this compound?
A2: Research leading to the development of this compound identified a series of potent isoquinolinone and naphthyridinone-based PARP1 inhibitors. A lead preclinical candidate from this series, compound 34 , demonstrated high potency.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory activity of a key compound from the same chemical series as this compound. This data is essential for designing dose-response experiments.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| 34 | PARP1 | Biochemical | Potent Inhibition | N/A | [1][2] |
| 34 | PARP1 | Cellular (Antiproliferative) | Potent Inhibition | MDA-MB-436 (BRCA1 mutant) | [1][2] |
Note: The exact IC50 value for this compound is part of a larger dataset in the source publication. Researchers should refer to the original article for specific details on this compound.
Experimental Protocols
Here are detailed protocols for generating a dose-response curve for this compound using both in vitro enzymatic and cell-based assays.
In Vitro PARP1 Enzymatic Assay (Homogeneous Assay)
This protocol is designed to measure the direct inhibitory effect of this compound on PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., chemiluminescent or fluorescent substrate for PAR detection)
-
384-well white plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a working solution of PARP1 enzyme in assay buffer.
-
Prepare a working solution of activated DNA and NAD+ in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the PARP1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the activated DNA/NAD+ mixture to each well to start the enzymatic reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the plate on a luminometer or fluorometer according to the manufacturer's instructions for the detection reagent.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (vehicle-treated wells) set to 100% activity and the negative control (no enzyme) set to 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Cell-Based PARP Inhibition Assay (PAR-Glo™ Assay)
This protocol measures the inhibition of PARP activity within cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., H₂O₂)
-
PAR-Glo™ Assay Kit (or similar)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Induce DNA Damage:
-
Add a DNA damaging agent (e.g., H₂O₂ at a final concentration of 20 µM) to all wells except the negative control.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis and PARP Inhibition Measurement:
-
Follow the manufacturer's protocol for the PAR-Glo™ Assay Kit. This typically involves adding a lysis buffer containing a reagent that stops PARP activity and then a detection reagent that generates a luminescent signal proportional to the amount of PAR produced.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data with the signal from the DNA damage-induced, vehicle-treated cells representing 0% inhibition and the signal from untreated cells representing 100% inhibition.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the curve to determine the IC50.
-
Troubleshooting Guide
Q3: My dose-response curve is flat or has a very shallow slope. What could be the issue?
A3:
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low. Perform a wider range of dilutions in a preliminary experiment to identify the dynamic range of inhibition.
-
Inhibitor Instability: Ensure that this compound is properly dissolved and stable in the assay buffer. Prepare fresh dilutions for each experiment.
-
Enzyme Activity: In an enzymatic assay, verify the activity of the recombinant PARP1 enzyme. It may have lost activity due to improper storage or handling.
-
Cell Health: In a cell-based assay, ensure the cells are healthy and not overgrown. Unhealthy cells can lead to inconsistent results.
Q4: I am observing high variability between replicate wells. How can I improve my assay precision?
A4:
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique. For small volumes, consider using a multi-channel pipette to reduce variability.
-
Edge Effects: In plate-based assays, the outer wells can be prone to evaporation. To minimize this, do not use the outermost wells for experimental data, or ensure the incubator has adequate humidity.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to high variability. Ensure a homogenous cell suspension before seeding.
-
Mixing: Ensure thorough but gentle mixing of reagents in the wells.
Q5: The calculated IC50 value is significantly different from what is expected. What should I check?
A5:
-
Assay Conditions: The IC50 value is highly dependent on assay conditions such as NAD+ concentration (for enzymatic assays) and incubation time. Ensure your conditions are consistent with established protocols.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration below 1% (ideally below 0.5%).
-
Cell Line Differences: Different cell lines can have varying sensitivities to PARP inhibitors due to their genetic background (e.g., BRCA status).
-
Data Analysis: Double-check the data normalization and curve-fitting parameters in your analysis software.
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve for a PARP inhibitor.
References
Technical Support Center: Overcoming Resistance to Parp1-IN-7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Parp1-IN-7 in their cancer cell experiments. The information provided is based on established mechanisms of resistance to PARP inhibitors in general, as specific data for this compound is limited. Researchers should adapt these general principles and protocols to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[2][3][4] The primary mechanism involves the inhibition of PARP1's catalytic activity and the trapping of PARP1 on DNA, which converts single-strand breaks into more lethal double-strand breaks during DNA replication.[4][5][6]
Q2: My cancer cells have developed resistance to this compound. What are the common mechanisms of resistance to PARP inhibitors?
Resistance to PARP inhibitors can be multifactorial and can be broadly categorized as:
-
Restoration of Homologous Recombination (HR) proficiency: This is a common mechanism where cancer cells regain the ability to repair double-strand DNA breaks, often through secondary mutations in genes like BRCA1/2 that restore their function.[2][6][7][8][9][10]
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect and restart stalled replication forks, preventing the formation of lethal double-strand breaks.[2][7][9]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the PARP inhibitor.[2][10]
-
Altered PARP1 Expression or Activity: Mutations in the PARP1 gene that reduce its expression or alter its ability to be trapped by the inhibitor can lead to resistance.[8]
-
Activation of Alternative Signaling Pathways: Upregulation of survival pathways, such as the PI3K/AKT pathway, can promote resistance to PARP inhibitors.[11][12]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your this compound resistant cell line, you can perform a series of experiments:
-
Western Blotting: Analyze the protein levels of key players in the DNA damage response (DDR) pathway, including BRCA1, BRCA2, RAD51, and 53BP1. Also, check for the expression of drug efflux pumps like P-glycoprotein.
-
Functional Assays for HR: Use assays like RAD51 foci formation or DR-GFP reporter assays to assess the homologous recombination capacity of your resistant cells compared to the sensitive parental cells.
-
PARP Activity Assays: Measure the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and this compound to confirm target engagement and potential alterations in PARP1 activity.
-
Drug Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., rhodamine 123) to determine if your resistant cells exhibit increased efflux activity.
-
Whole Exome or Targeted Sequencing: Sequence the BRCA1/2 and PARP1 genes in your resistant clones to identify any secondary or reversion mutations.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity (increased IC50) to this compound in long-term cultures. | Development of acquired resistance. | 1. Establish and characterize the resistant cell line by comparing its molecular profile (protein expression, gene mutations) to the parental line. 2. Investigate the potential resistance mechanisms outlined in the FAQs. 3. Consider combination therapies to overcome the identified resistance mechanism. |
| Variability in this compound efficacy across different cancer cell lines. | Inherent differences in DNA repair pathways and genetic backgrounds. | 1. Characterize the baseline expression of key DDR proteins (BRCA1/2, RAD51, etc.) in your panel of cell lines. 2. Assess the HR proficiency of each cell line using functional assays. 3. Correlate the molecular characteristics with the observed sensitivity to this compound. |
| This compound shows synergistic effects with another drug in one cell line but not another. | The mechanism of action of the combination therapy is dependent on the specific molecular context of the cancer cells. | 1. Investigate the signaling pathways affected by the combination treatment in both sensitive and resistant cell lines. 2. Confirm that the targets of both drugs are expressed and functional in the cell lines of interest. |
| Difficulty in establishing a stable this compound resistant cell line. | The concentration of this compound used for selection may be too high, leading to widespread cell death, or too low, not providing enough selective pressure. | 1. Perform a dose-response curve to determine the IC50 of this compound in your parental cell line. 2. Start the selection process with a concentration around the IC50 and gradually increase the concentration as the cells adapt. |
Key Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and to calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO for MTT).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50.
-
2. Western Blotting for DDR Proteins
-
Objective: To analyze the expression levels of key proteins involved in DNA damage repair and drug resistance.
-
Methodology:
-
Lyse parental and this compound resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., BRCA1, RAD51, P-glycoprotein, PARP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. RAD51 Foci Formation Assay
-
Objective: To assess the homologous recombination capacity of cells.
-
Methodology:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with a DNA damaging agent (e.g., mitomycin C or ionizing radiation) to induce double-strand breaks.
-
Fix the cells with 4% paraformaldehyde at different time points after damage induction (e.g., 4-8 hours).
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells under a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A higher number of foci indicates proficient homologous recombination.
-
Signaling Pathways and Workflows
Signaling Pathway of PARP Inhibition and Potential Resistance Mechanisms
Caption: Overview of PARP1 inhibition and key resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: A stepwise workflow for studying this compound resistance.
References
- 1. Heterogeneity and clonal evolution of acquired PARP inhibitor resistance in TP53- and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Overcoming Platinum and PARP-Inhibitor Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Parp1-IN-7 experimental variability and reproducibility
Welcome to the technical support center for Parp1-IN-7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with this potent PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1] Its primary mechanism of action involves binding to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP1's enzymatic activity leads to the "trapping" of PARP1 on DNA at sites of damage. The resulting PARP1-DNA complexes are cytotoxic, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR), a concept known as synthetic lethality.
Q2: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. A stock solution of 100 mg/mL (251.59 mM) can be prepared, though ultrasonic treatment may be necessary to fully dissolve the compound. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q3: I am observing high variability in my cell viability assays. What are the potential causes?
High variability in cell viability assays with this compound can stem from several factors:
-
Compound Stability: Ensure the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be considered, as degradation could lead to reduced efficacy and variable results.
-
Cell Line Integrity: Basal PARP1 activity can vary dramatically across different cancer cell lines, which can influence the cellular response to PARP inhibitors.[2] Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Assay Duration: The cytotoxic effects of PARP inhibitors are often more pronounced with longer-term exposure. Short incubation times may not be sufficient to observe significant cell death.
-
Cell Density: Ensure consistent cell seeding density across all wells, as this can affect growth rates and drug response.
-
DMSO Concentration: Keep the final DMSO concentration in your assay low and consistent across all treatments, as high concentrations of DMSO can be toxic to cells.
Q4: My Western blot for PARP1 or PAR is not working as expected. What should I troubleshoot?
Difficulties with Western blotting for PARP1 or its product, PAR, are common. Here are some troubleshooting steps:
-
Antibody Selection: Use a well-validated antibody for PARP1 or cleaved PARP1. Several commercial antibodies are available.[1] For PAR detection, use a specific anti-PAR antibody.
-
Protein Extraction: Ensure complete cell lysis to release nuclear proteins like PARP1. The use of a lysis buffer containing protease and phosphatase inhibitors is critical.
-
Transfer Efficiency: PARP1 is a relatively large protein (~116 kDa). Optimize your transfer conditions (voltage, time) to ensure efficient transfer to the membrane.
-
Positive and Negative Controls: Include appropriate controls. For PAR detection, a positive control would be cells treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP1 activity. A negative control could be untreated cells or cells treated with a higher concentration of a PARP inhibitor.
-
Signal Detection: PARylation can be a transient signal. It may be necessary to optimize the timing of cell lysis after treatment to capture the desired change in PAR levels.
Quantitative Data
PARP1 Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | PARP1 | 82 | MDA-MB-436 | Cellular | Bioorg Med Chem. 2020 Dec 15;28(24):115819 |
| Olaparib | PARP1/2 | 5 | various | Biochemical | |
| Rucaparib | PARP1/2 | 3.2 | various | Biochemical | |
| Talazoparib | PARP1/2 | 0.9 | various | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols & Methodologies
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for PARP1 Cleavage
This protocol provides a general framework for detecting the cleavage of PARP1, a marker of apoptosis.
-
Cell Lysis: After treatment with this compound or a positive control for apoptosis (e.g., staurosporine), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 that can detect both the full-length (~116 kDa) and the cleaved fragment (~89 kDa) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular PARylation Assay (ELISA-based)
This protocol describes a general method to quantify changes in cellular PAR levels.
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations. Include a positive control (e.g., H2O2 treatment to induce DNA damage and PARP activation) and a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing PARG inhibitors to prevent PAR degradation.
-
ELISA:
-
Coat a 96-well plate with a capture antibody that binds to PAR.
-
Add the cell lysates to the wells and incubate to allow the capture of PARylated proteins.
-
Wash the wells and add a detection antibody that also recognizes PAR.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: Quantify the relative PAR levels in each sample by comparing to a standard curve or to the control samples.
Visualizations
Caption: Mechanism of this compound action and synthetic lethality.
Caption: Experimental workflow for Western blot analysis of PARP1.
Caption: Troubleshooting logic for cell viability assay variability.
References
Interpreting unexpected results with Parp1-IN-7 treatment
Welcome to the technical support center for Parp1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered during the use of this PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1][2][3] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of unrepaired single-strand breaks. These breaks are converted into double-strand breaks during DNA replication.[4][5] The inability of HR-deficient cells to repair these double-strand breaks results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[4][6]
Q2: What are the expected results of this compound treatment in sensitive cancer cell lines?
A2: In cancer cell lines with compromised homologous recombination (e.g., BRCA1/2 mutations), treatment with this compound is expected to induce apoptosis.[4] Key experimental readouts should include:
-
Increased levels of cleaved PARP1, a marker of apoptosis.
-
Accumulation of DNA double-strand breaks, often visualized as an increase in γH2AX foci.
-
Decreased cell viability and proliferation.
-
Cell cycle arrest, typically at the G2/M phase.[7]
Q3: Are there known off-target effects or toxicities associated with PARP inhibitors like this compound?
A3: Yes, while PARP inhibitors are targeted therapies, they can have off-target effects and associated toxicities. Some of these may be due to the "trapping" of PARP1 on DNA, where the inhibited enzyme remains bound to DNA, creating a toxic lesion that interferes with replication and transcription.[8][9][10] This trapping effect can be more cytotoxic than the simple inhibition of PARP1's enzymatic activity.[8] Common adverse events observed with PARP inhibitors in clinical settings include fatigue, nausea, and hematological toxicities like anemia, thrombocytopenia, and neutropenia.[9][11] It is important to note that the presence of catalytically inactive PARP1 can be more detrimental to normal tissues than its complete absence, which may explain some of the observed toxicities.[12][13][14]
Troubleshooting Unexpected Results
Scenario 1: Reduced or No Efficacy in a Supposedly Sensitive Cell Line
Question: I am treating a BRCA-deficient cancer cell line with this compound, but I am not observing the expected decrease in cell viability. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Acquired Resistance: The cell line may have developed resistance to PARP inhibitors. A primary mechanism of resistance is the restoration of homologous recombination function through secondary mutations in BRCA genes or other HR pathway components like RAD51C and RAD51D.[4]
-
Troubleshooting:
-
Sequence BRCA Genes: Verify the presence of the original inactivating mutation and screen for secondary mutations that could restore the open reading frame and protein function.
-
Assess HR Competency: Perform a functional assay for homologous recombination, such as a RAD51 foci formation assay after inducing DNA damage. An increase in RAD51 foci suggests a restored HR pathway.
-
-
-
Loss of 53BP1 Expression: Loss of the 53BP1 protein can partially restore homologous recombination in BRCA1-deficient cells, leading to PARP inhibitor resistance.[15] 53BP1 promotes non-homologous end joining (NHEJ) and its absence can shift the balance back towards HR.
-
Troubleshooting:
-
Western Blot for 53BP1: Check the expression level of 53BP1 in your treated and untreated cells.
-
Immunohistochemistry: If working with tumor samples, use immunohistochemistry to assess 53BP1 expression levels.
-
-
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.[15]
-
Troubleshooting:
-
Co-treatment with Efflux Pump Inhibitors: Treat cells with this compound in the presence of a known P-glycoprotein inhibitor (e.g., verapamil) to see if sensitivity is restored.
-
Gene Expression Analysis: Use qPCR or Western blotting to measure the expression of genes encoding drug efflux pumps.
-
-
-
Incorrect Dosing or Compound Instability: The concentration of this compound may be too low, or the compound may have degraded.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your cell line.
-
Compound Quality Control: Ensure the compound is stored correctly, protected from light, and freshly prepared from a reliable stock solution.[1]
-
-
Scenario 2: Unexpected Toxicity in a Non-Cancerous or HR-Proficient Cell Line
Question: I am observing significant cell death in my control, HR-proficient cell line after treatment with this compound. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
PARP Trapping: Some PARP inhibitors, including potentially this compound, can trap PARP1 on DNA, which is a toxic event even in HR-proficient cells, albeit to a lesser extent than in HR-deficient cells.[9][10] The presence of an enzymatically inactive PARP1 bound to DNA can itself be a potent cytotoxic lesion.[12][13][14]
-
Troubleshooting:
-
Compare with other PARP inhibitors: Test other PARP inhibitors with known different trapping efficiencies to see if the toxicity correlates with trapping potential.
-
PARP1 Knockdown/Out: If the toxicity is on-target, knocking down or knocking out PARP1 should rescue the phenotype.
-
-
-
Off-Target Effects: this compound might have off-target activities that induce toxicity through mechanisms independent of PARP1 inhibition.
-
Troubleshooting:
-
Phenotypic Rescue with PARP1 Overexpression: Attempt to rescue the toxic phenotype by overexpressing wild-type PARP1. If the toxicity persists, it is likely an off-target effect.
-
Target Profiling: If available, consult target profiling data for this compound to identify potential off-target kinases or other enzymes.
-
-
-
Induction of Innate Immune Signaling: PARP inhibitor treatment can lead to the accumulation of cytosolic double-stranded DNA, which activates the cGAS-STING innate immune pathway, potentially leading to cell death.[7] This can be dependent on the PARP trapping activity of the inhibitor.[7]
-
Troubleshooting:
-
Assess cGAS-STING Activation: Measure the levels of phosphorylated STING, IRF3, and downstream inflammatory cytokines (e.g., IFN-β) after treatment.
-
Inhibit the Pathway: Use inhibitors of cGAS or STING to see if this rescues the observed toxicity.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in a BRCA-deficient Cancer Cell Line
| Experimental Readout | Untreated Control | This compound (100 nM) | Expected Outcome |
| Cell Viability (%) | 100 | 35 | Decrease |
| Apoptosis (Annexin V+) (%) | 5 | 60 | Increase |
| γH2AX Foci per Cell | 2 | 50 | Increase |
| RAD51 Foci per Cell | 5 | 2 | Decrease |
| G2/M Cell Cycle Arrest (%) | 15 | 70 | Increase |
Table 2: Troubleshooting Unexpected Resistance to this compound
| Observation | Potential Cause | Suggested Experiment | Expected Result if Cause is Confirmed |
| No decrease in cell viability | Acquired HR restoration | RAD51 foci formation assay | Increased RAD51 foci upon DNA damage |
| No decrease in cell viability | Loss of 53BP1 expression | Western blot for 53BP1 | Absent or significantly reduced 53BP1 protein |
| No decrease in cell viability | Increased drug efflux | Co-treatment with an efflux pump inhibitor | Restored sensitivity to this compound |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for γH2AX and RAD51 Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and RAD51 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 3: Western Blot for Cleaved PARP1 and 53BP1
-
Cell Lysis: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against cleaved PARP1, total PARP1, 53BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in HR-deficient cells.
Caption: Troubleshooting workflow for unexpected resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 8. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Head-to-Head Comparison: Parp1-IN-7 vs. Talazoparib in BRCA-Mutated Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical PARP1 inhibitor, Parp1-IN-7, and the clinically approved PARP inhibitor, talazoparib, focusing on their performance in BRCA-mutated cell lines.
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone therapy for cancers harboring mutations in the BRCA1 and BRCA2 genes. By exploiting the principle of synthetic lethality, these drugs selectively eliminate tumor cells deficient in homologous recombination repair (HRR). Talazoparib (Talzenna®) is a potent, FDA-approved PARP1/2 inhibitor, while this compound is a preclinical tool compound noted for its high potency against PARP1. This guide delves into their comparative efficacy, mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP inhibitors function through a dual mechanism. First, they competitively inhibit the PARP enzyme's catalytic activity, preventing the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of toxic DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with BRCA1/2 mutations, the HRR pathway is defective. The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, apoptosis. This selective killing of BRCA-deficient cells is known as synthetic lethality.
The second, and arguably more potent, mechanism is "PARP trapping." Inhibitors can trap the PARP enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to replication fork collapse and enhanced cytotoxicity, which is often more potent than catalytic inhibition alone. Talazoparib is recognized as an exceptionally potent PARP trapper.[1]
Comparative Efficacy Data
The in vitro potency of PARP inhibitors is typically assessed through two primary measures: enzymatic inhibition (biochemical assays) and cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for both. A lower IC50 value indicates higher potency.
The following tables summarize the available quantitative data for this compound and talazoparib.
Table 1: Biochemical PARP1 Inhibition
| Compound | Target | Assay Type | Potency (IC50 / Ki) |
| Talazoparib | PARP1 | Cell-free enzymatic | IC50: 0.57 nM[2] |
| PARP1 | Cell-free enzymatic | Ki: 1.2 nM[3] | |
| PARP2 | Cell-free enzymatic | Ki: 0.87 nM[3] | |
| This compound | PARP1 | Not Publicly Available | Not Publicly Available |
Table 2: Cytotoxicity in BRCA1-Mutated Breast Cancer Cells (MDA-MB-436)
| Compound | Cell Line | BRCA1 Status | Assay | Potency (IC50) |
| This compound (Compound 34) | MDA-MB-436 | Mutant | CellTiterGlo (14-day) | 0.035 nM [4] |
| Talazoparib | MDA-MB-436 | Mutant | CellTiterGlo (14-day) | 0.012 nM [3] |
| Talazoparib | MDA-MB-436 | Mutant | Cell Viability (7-day) | ~130 nM [5] |
Data from the 14-day assay is most comparable as it uses the same methodology and was reported in the context of the this compound discovery paper. The significant difference in talazoparib's IC50 between the 7-day and 14-day assays highlights the critical impact of exposure duration on inhibitor potency.
Based on the directly comparable 14-day cytotoxicity assay, both compounds exhibit exceptionally high potency in the low picomolar to sub-nanomolar range against the BRCA1-mutant MDA-MB-436 cell line.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating and comparing drug candidates. Below are detailed methodologies for key assays used in the characterization of PARP inhibitors.
Cell Viability / Cytotoxicity Assay (MTS Protocol)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by measuring absorbance.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and talazoparib in culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of the inhibitors. Include wells with medium and vehicle (e.g., DMSO) as negative controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTS Addition: Add 20 µL of a combined MTS/PES solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Protocol)
This luminescent assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Detailed Steps:
-
Assay Setup: Plate and treat cells with the compounds as described in the cell viability assay (Steps 1-3). It is recommended to use white-walled 96-well plates suitable for luminescence.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the plate gently on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
PARP Trapping Assay (Cell-Based)
This assay quantifies the amount of PARP1 that is "trapped" on chromatin following drug treatment, often in the presence of a DNA-damaging agent to induce PARP1 recruitment.
Detailed Steps:
-
Cell Treatment: Seed and grow cells to ~80% confluency. Treat the cells with the desired concentration of this compound or talazoparib for 1-4 hours. A DNA-damaging agent like methyl methanesulfonate (MMS) can be co-incubated to induce SSBs.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular protein fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. Kits for this purpose are commercially available. It is critical to include the PARP inhibitor throughout the fractionation process to prevent its dissociation.
-
Protein Quantification: Normalize the protein concentration of the chromatin fractions for all samples.
-
Immunoblotting (Western Blot): Separate the proteins from the chromatin fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity for PARP1 and normalize it to the Histone H3 loading control. An increase in the normalized PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to controls indicates PARP trapping.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-7: A Comparative Analysis of Selectivity Against PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers harboring defects in DNA repair pathways. The development of highly selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed comparison of the selectivity of Parp1-IN-7, a potent PARP1 inhibitor, against other members of the PARP family, supported by experimental data and detailed methodologies.
High Selectivity of this compound for PARP1
This compound (also referred to as compound 34 in some literature) is a novel and highly potent PARP1 inhibitor belonging to the naphthyridinone class.[1][2][3] Its selectivity has been rigorously evaluated against other key members of the PARP family, demonstrating a remarkable preference for PARP1. This high selectivity is a critical attribute, as inhibition of other PARP isoforms, such as PARP2, has been associated with hematological toxicities.
The inhibitory activity of this compound was determined using biochemical enzymatic assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). The results, summarized in the table below, clearly illustrate the superior selectivity of this compound for PARP1.
| PARP Family Member | This compound IC50 (nM) | Fold Selectivity vs. PARP1 |
| PARP1 | 1.2 | 1 |
| PARP2 | 480 | 400 |
| TNKS1 (PARP5a) | >10000 | >8333 |
| TNKS2 (PARP5b) | >10000 | >8333 |
Table 1: Selectivity Profile of this compound Against PARP Family Members. The IC50 values highlight the potent and selective inhibition of PARP1 by this compound.
Experimental Methodologies
The determination of the inhibitory potency and selectivity of this compound involved robust biochemical assays. A detailed description of the experimental protocol is provided below to allow for replication and validation of the findings.
Biochemical Enzymatic Assay Protocol
The inhibitory activity of this compound against PARP1, PARP2, TNKS1, and TNKS2 was assessed using a standardized enzymatic assay. The principle of this assay is to measure the incorporation of biotinylated NAD+ into histone proteins by the respective PARP enzymes.
Materials:
-
Recombinant human PARP1, PARP2, TNKS1, and TNKS2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (for PARP1 and PARP2 assays)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 2 mM DTT)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Histone H1 was coated onto streptavidin-coated microplates and incubated to allow for binding.
-
Enzyme and Inhibitor Incubation: A reaction mixture containing the respective PARP enzyme, activated DNA (for PARP1 and PARP2), and varying concentrations of this compound was added to the wells.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of biotinylated NAD+. The plates were then incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
Washing: The plates were washed to remove unbound reagents.
-
Detection: An HRP-conjugated anti-biotin antibody was added to the wells to detect the incorporated biotinylated ADP-ribose.
-
Signal Development: TMB substrate was added, and the colorimetric reaction was allowed to develop.
-
Measurement: The reaction was stopped with a stop solution, and the absorbance was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Below is a graphical representation of the experimental workflow for determining PARP inhibitor selectivity.
Figure 1. Workflow for determining PARP inhibitor selectivity.
The PARP Family and this compound's Target
The Poly(ADP-ribose) polymerase (PARP) family of enzymes plays a critical role in various cellular processes, including DNA repair, genomic stability, and cell death. While there are 17 members in the family, PARP1 and PARP2 are the most well-characterized and are the primary targets of clinically approved PARP inhibitors. Tankyrases (TNKS1 and TNKS2) are also members of the PARP family and are involved in different cellular functions, such as Wnt signaling and telomere maintenance. The high selectivity of this compound for PARP1 over these other family members is a key advantage.
The following diagram illustrates the PARP family and highlights this compound's specific target.
Figure 2. Targeting specificity of this compound within the PARP family.
Conclusion
The experimental data clearly demonstrates that this compound is a highly potent and selective inhibitor of PARP1. Its minimal activity against PARP2 and tankyrases suggests a favorable therapeutic window with a reduced potential for off-target toxicities. This high degree of selectivity makes this compound a valuable tool for research into the specific roles of PARP1 in cellular processes and a promising candidate for further development as a targeted anticancer agent. The detailed experimental protocols provided in this guide are intended to facilitate the independent verification and further exploration of this compound's pharmacological profile.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Parp1-IN-7 Versus Leading PARP Inhibitors in Preclinical Models
For Immediate Release
PUNE, India – November 7, 2025 – A comprehensive analysis of the novel PARP1 inhibitor, Parp1-IN-7, reveals its potent and selective activity against PARP1, positioning it as a promising candidate for anticancer therapy. This guide provides a head-to-head comparison of this compound with established PARP inhibitors such as Olaparib and Talazoparib, supported by key preclinical data.
This compound emerges from a series of isoquinolinone and naphthyridinone-based compounds designed to potently and selectively target the PARP1 enzyme, a key player in DNA damage repair.[1][2] In preclinical evaluations, this class of inhibitors has demonstrated significant antitumor efficacy, both as a monotherapy and in combination with existing chemotherapeutic agents.[1]
At the Bench: Comparing Inhibitory Potency
The effectiveness of a PARP inhibitor is primarily determined by its ability to inhibit the enzymatic activity of PARP proteins, particularly PARP1 and PARP2, and its capacity to trap these enzymes on DNA, a phenomenon known as "PARP trapping."
A pivotal study by Karche NP, et al. in Bioorganic & Medicinal Chemistry detailed the preclinical characterization of a series of novel PARP1 inhibitors, including the compound identified as this compound (also referred to as compound 32 in the study).[1] This research provides critical data on the biochemical and cellular potency of these new molecules.
Below is a summary of the inhibitory concentrations (IC50) and growth inhibition (GI50) values for this compound compared to other well-established PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound (Compound 32) | 1.3 | 58.4 | 45 |
| Olaparib | 1.9 | 1.3 | 0.7 |
| Talazoparib | 0.8 | 1.1 | 1.4 |
Caption: Biochemical potency of this compound and other PARP inhibitors against PARP1 and PARP2 enzymes. Data for this compound is from Karche NP, et al. (2020). Data for Olaparib and Talazoparib is compiled from the same source for comparative context.
| Compound | MDA-MB-436 (BRCA1 mutant) GI50 (nM) | Capan-1 (BRCA2 mutant) GI50 (nM) |
| This compound (Compound 32) | 10 | 20 |
| Olaparib | 20 | 30 |
| Talazoparib | 1.0 | 1.0 |
Caption: Cellular growth inhibitory activity of this compound and other PARP inhibitors in BRCA-mutant cancer cell lines. Data for this compound is from Karche NP, et al. (2020). Data for Olaparib and Talazoparib is compiled from the same source for comparative context.
The data clearly indicates that this compound is a highly potent inhibitor of the PARP1 enzyme with an IC50 value of 1.3 nM. Notably, it demonstrates a 45-fold selectivity for PARP1 over PARP2. This selectivity profile is a significant differentiator from Olaparib and Talazoparib, which show comparable or even greater potency against PARP2. The higher selectivity of this compound for PARP1 may translate to a more favorable safety profile by minimizing off-target effects associated with PARP2 inhibition.
In cellular assays, this compound exhibits potent growth inhibitory effects in cancer cell lines with BRCA mutations, which are known to be particularly vulnerable to PARP inhibition. Its GI50 values in MDA-MB-436 and Capan-1 cells are in the low nanomolar range, comparable to or better than Olaparib in these specific assays. While Talazoparib remains the most potent in cellular models, the strong performance of this compound underscores its potential as a therapeutic agent.
Unveiling the Mechanism: The PARP1 Signaling Pathway
PARP inhibitors exert their anticancer effects by exploiting deficiencies in the DNA damage response (DDR) pathways of cancer cells. The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition leads to cell death in homologous recombination deficient (e.g., BRCA-mutant) tumors.
Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP inhibitors.
Experimental Corner: How Potency is Measured
The data presented in this guide is derived from rigorous experimental protocols. Below are summaries of the methodologies used to determine the biochemical and cellular effects of these PARP inhibitors.
PARP1/2 Enzymatic Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50% (IC50).
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+ and a histone-coated plate.
-
A DNA-damaging agent is added to activate the PARP enzyme.
-
Serial dilutions of the test inhibitor (e.g., this compound, Olaparib) are added to the wells.
-
The plate is incubated to allow the PARylation reaction to occur.
-
The amount of poly(ADP-ribose) (PAR) produced is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical PARP1/2 enzymatic inhibition assay.
Cell-Based Growth Inhibition Assay
Objective: To determine the concentration of the inhibitor that reduces the growth of a cancer cell line by 50% (GI50).
Methodology:
-
Cancer cells (e.g., MDA-MB-436, Capan-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the PARP inhibitor.
-
The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo) that measures metabolic activity.
-
The GI50 value is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for a cell-based growth inhibition assay.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its high potency and, most notably, its selectivity for PARP1 over PARP2, suggest the potential for a highly effective and well-tolerated therapeutic agent. The preclinical data presented herein provides a strong rationale for the continued investigation of this compound in more advanced models and, ultimately, in clinical settings for the treatment of cancers with underlying DNA repair deficiencies.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on preclinical research and does not constitute medical advice.
References
Validating Parp1-IN-7 Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Parp1-IN-7, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Engaging the intended molecular target is a critical step in drug discovery, confirming the mechanism of action and providing confidence for further development. This document outlines the principles, protocols, and data interpretation for CETSA alongside established biochemical, cellular, and in vivo techniques, offering a toolkit for robust target validation of PARP1 inhibitors.
Introduction to this compound and Target Engagement
This compound is a novel and potent inhibitor of PARP1, an enzyme crucial for DNA repair.[1] By inhibiting PARP1, compounds like this compound can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Validating that this compound directly binds to and inhibits PARP1 within a cellular context is paramount. Target engagement assays provide this crucial evidence, bridging the gap between biochemical potency and cellular activity.
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Intracellular Target Engagement
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.
CETSA Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
Experimental Protocol: High-Throughput CETSA (CETSA HT) for PARP1
This protocol is adapted from established methods for PARP1 inhibitors.[2]
-
Cell Culture and Treatment:
-
Seed MDA-MB-436 (a BRCA1-mutant breast cancer cell line) cells in complete media.
-
Harvest cells and adjust the density to 1 x 10^7 cells/mL.
-
Treat cells with a concentration range of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under standard cell culture conditions.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Apply a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a PCR machine, followed by cooling to 25°C for 1 minute.
-
For isothermal dose-response (ITDRF) CETSA, heat all samples at a single, optimized temperature (e.g., 49°C).
-
-
Cell Lysis and Detection:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Transfer the lysate to a 384-well plate.
-
Quantify the amount of soluble PARP1 using an antibody-based detection method such as AlphaScreen or Western blotting.
-
Data Presentation: Expected CETSA Results for a PARP1 Inhibitor
While specific CETSA data for this compound is not publicly available, the following table illustrates the expected results based on data from other potent PARP1 inhibitors like olaparib.[2]
| Compound | Apparent EC50 (nM) in ITDRF-CETSA | Thermal Shift (ΔTm) at 10 µM |
| This compound (Expected) | Potent (low nM range) | ~2°C |
| Olaparib | 10.7 | ~2°C |
| Rucaparib | 50.9 | ~2°C |
Alternative Methods for Validating PARP1 Target Engagement
A multi-faceted approach to target validation provides a higher degree of confidence. Below are key alternative methods to CETSA, each with its own advantages and limitations.
Biochemical Assays
These in vitro assays utilize purified PARP1 enzyme to determine the direct inhibitory activity of a compound.
a) Fluorescence Polarization (FP) Assay:
This competitive binding assay measures the displacement of a fluorescently labeled PARP1 inhibitor (probe) by the test compound.
Experimental Protocol: PARP1 Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Dilute purified recombinant PARP1 enzyme and a fluorescently labeled PARP inhibitor probe in the reaction buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
Add PARP1 enzyme, the fluorescent probe, and the test compound to a microplate.
-
Incubate at room temperature for 30-60 minutes.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
b) Enzymatic Activity Assays:
These assays measure the catalytic activity of PARP1, which consumes NAD+ to generate poly(ADP-ribose) (PAR). Inhibition of this activity is a direct measure of the compound's potency.
Data Presentation: Biochemical Assay Data for this compound and Comparators
The discovery of this compound included its characterization in biochemical and cellular assays.[1]
| Compound | PARP1 Biochemical IC50 (nM) | Cellular PAR Formation IC50 (nM) |
| This compound | < 10 | < 20 |
| Olaparib | 1.9 | 2.5 |
| Rucaparib | 1.4 | 1.8 |
Cellular Assays
These assays measure target engagement and downstream effects within a cellular context.
a) NanoBRET™ Target Engagement Assay:
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. A test compound that binds to the target will compete with the tracer and reduce the BRET signal.
Experimental Protocol: PARP1 NanoBRET™ Assay [3]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding a PARP1-NanoLuc® fusion protein.
-
Seed the transfected cells into a 384-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a fluorescent PARP tracer.
-
Add a serial dilution of this compound and incubate for 1 hour.
-
Measure the BRET signal on a plate reader.
-
-
Data Analysis:
-
Calculate the EC50 value from the dose-response curve.
-
b) PARP Trapping Assay:
This assay measures the ability of a PARP inhibitor to "trap" PARP1 on DNA, a key mechanism of action for the cytotoxicity of these inhibitors. Trapped PARP-DNA complexes are more cytotoxic than the inhibition of PARP catalytic activity alone.
Experimental Protocol: Cellular PARP Trapping Assay [4]
-
Cell Treatment:
-
Treat cells with the PARP inhibitor for a defined period.
-
-
Cell Fractionation:
-
Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
-
Detection:
-
Quantify the amount of PARP1 in the chromatin-bound fraction by Western blotting. An increased amount of chromatin-bound PARP1 in treated cells compared to control cells indicates PARP trapping.
-
Data Presentation: Comparative PARP Trapping Potency
While specific PARP trapping data for this compound is not available, the table below shows the relative trapping potency of other clinical PARP inhibitors.[5][6]
| Compound | Relative PARP1 Trapping Potency (EC50) |
| This compound (Expected) | Potent |
| Talazoparib | +++++ |
| Niraparib | ++++ |
| Olaparib | +++ |
| Rucaparib | ++ |
| Veliparib | + |
In Vivo Target Engagement
Confirming target engagement in a living organism is the ultimate validation.
a) Positron Emission Tomography (PET) Imaging:
This non-invasive imaging technique uses a radiolabeled version of the PARP inhibitor to visualize and quantify its binding to PARP1 in vivo.
Experimental Protocol: In Vivo PET Imaging of PARP1
-
Radiolabeling:
-
Synthesize a radiolabeled version of the PARP inhibitor (e.g., with 18F).
-
-
Animal Model:
-
Use a relevant animal model, such as a mouse with a human tumor xenograft.
-
-
Imaging:
-
Administer the radiolabeled inhibitor to the animal.
-
Perform PET imaging to visualize the distribution and accumulation of the tracer in the tumor and other tissues.
-
To confirm target engagement, a blocking study can be performed by co-administering an excess of the non-radiolabeled inhibitor.
-
Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization | Label-free, measures direct binding in native cells, applicable to tissues | Can be technically challenging, requires specific antibodies |
| Biochemical Assays (FP, Enzymatic) | Direct binding or inhibition of purified enzyme | High-throughput, quantitative, good for initial screening | Does not account for cell permeability or off-target effects in cells |
| NanoBRET™ Assay | Competitive binding in live cells (BRET) | High-throughput, quantitative, live-cell format | Requires genetic modification of cells, uses a tracer |
| PARP Trapping Assay | Measures inhibitor-induced PARP-DNA complexes | Measures a key cytotoxic mechanism of action | Often semi-quantitative (Western blot), can be complex |
| In Vivo PET Imaging | Non-invasive imaging of radiolabeled inhibitor binding | Provides pharmacokinetic and pharmacodynamic data in a living organism | Requires specialized facilities and radiochemistry, expensive |
Conclusion
Validating the target engagement of this compound is a critical step in its preclinical development. The Cellular Thermal Shift Assay (CETSA) offers a robust and physiologically relevant method to confirm intracellular target binding. However, a comprehensive understanding of a compound's mechanism of action is best achieved by employing a suite of orthogonal assays. Biochemical assays provide initial potency data, while cellular assays like NanoBRET™ and PARP trapping assays offer insights into cellular permeability and a key cytotoxic mechanism. Ultimately, in vivo imaging techniques such as PET can provide the highest level of confidence in target engagement in a whole-organism context. By utilizing a combination of these methodologies, researchers can build a strong data package to support the continued development of promising new therapeutics like this compound.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
Navigating the Landscape of PARP Inhibition: A Comparative Analysis of Preclinical Efficacy
The selective targeting of Poly (ADP-ribose) polymerase 1 (PARP1) has emerged as a promising strategy in cancer therapy, particularly for tumors harboring deficiencies in DNA damage repair pathways. While a number of PARP inhibitors have gained regulatory approval and demonstrated clinical benefit, the preclinical landscape of emerging inhibitors remains an area of intense investigation. This guide provides a comparative overview of the preclinical data for several key PARP inhibitors, offering insights into their relative potency and efficacy across various cancer models.
Challenges in Cross-Validating Parp1-IN-7 Effects
A comprehensive search for preclinical data on this compound, a designated PARP1 inhibitor, did not yield publicly available quantitative data on its efficacy in cancer models. Consequently, a direct comparison of this compound with other PARP inhibitors is not feasible at this time. This guide will therefore focus on a comparative analysis of well-characterized PARP inhibitors for which substantial preclinical data exists, providing a valuable resource for researchers in the field.
Comparative Preclinical Efficacy of PARP Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for several established and next-generation PARP inhibitors. This data provides a snapshot of their activity in various cancer cell lines and animal models, highlighting differences in potency and therapeutic potential.
Table 1: In Vitro Efficacy of PARP Inhibitors in Cancer Cell Lines
| PARP Inhibitor | Cancer Type | Cell Line | IC50 | Citation |
| Olaparib | Pediatric Solid Tumors | Various | 3.6 µM (median) | [1][2] |
| Breast Cancer | Various | 3.7-31 µM | [3] | |
| Rucaparib | Ovarian Cancer (BRCA1 mutant) | BrKras | 84 nM | [4] |
| Ovarian Cancer (BRCA1 wild-type) | C2Km | 13 µM | [4] | |
| Talazoparib | Lung Cancer | A549 | Radiosensitization at 5 nM | [5] |
| Niraparib | Ovarian Cancer | OVC134 | Not specified | [6] |
| Breast Cancer | MDA-MB-436 | Not specified | [6] | |
| Saruparib (AZD5305) | Prostate Cancer (non-HRRm) | C4-2 | Enhanced sensitivity in combination | [7] |
Table 2: In Vivo Efficacy of PARP Inhibitors in Preclinical Cancer Models
| PARP Inhibitor | Cancer Model | Efficacy Metric | Results | Citation |
| Olaparib | Pediatric Solid Tumor Xenografts | PARP Activity Inhibition | 88-100% | [1][2] |
| Niraparib | MDA-MB-436 Xenografts | Tumor Growth Inhibition | More potent than olaparib at MTD | [6] |
| OVC134 Xenografts | Tumor Growth Inhibition | More potent than olaparib at MTD | [6] | |
| Saruparib (AZD5305) | BRCA1/2-associated PDX models | Preclinical Complete Response Rate | 75% | [8][9] |
| BRCA1/2-associated PDX models | Median Progression-Free Survival | >386 days | [8][9] | |
| Olaparib | BRCA1/2-associated PDX models | Preclinical Complete Response Rate | 37% | [8][9] |
| BRCA1/2-associated PDX models | Median Progression-Free Survival | 90 days | [8][9] | |
| Rucaparib | BRCA1 mutant syngeneic ovarian cancer | Tumor Growth Inhibition | Significant as monotherapy and in combination with anti-PD-1/PD-L1 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PARP inhibitors and the experimental approaches used to evaluate them, the following diagrams illustrate the PARP1 signaling pathway and a general workflow for assessing PARP inhibitor efficacy.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Caption: General workflow for preclinical evaluation of PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key assays used in the preclinical evaluation of PARP inhibitors.
Cell Viability Assays (MTT/XTT)
Objective: To determine the effect of a PARP inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitor and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined by plotting cell viability against inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a PARP inhibitor.
Protocol:
-
Cell Treatment: Culture and treat cells with the PARP inhibitor as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after PARP inhibitor treatment.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add propidium iodide solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
DNA Damage Assay (γ-H2AX Staining)
Objective: To detect and quantify DNA double-strand breaks (DSBs), a hallmark of PARP inhibitor-induced cytotoxicity, by staining for phosphorylated histone H2AX (γ-H2AX).
Protocol:
-
Cell Treatment: Grow cells on coverslips or in chamber slides and treat with the PARP inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus to assess the level of DNA damage.
References
- 1. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 9. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of Parp1-IN-7 and Niraparib
A detailed guide for researchers and drug development professionals on the preclinical profiles of two distinct PARP inhibitors.
This guide provides a comprehensive comparison of the therapeutic windows of Parp1-IN-7, a novel PARP1-selective inhibitor, and niraparib, a clinically approved dual PARP1/PARP2 inhibitor. By presenting available preclinical data, detailed experimental methodologies, and visual representations of key biological and experimental frameworks, this document aims to inform researchers, scientists, and drug development professionals in their assessment of these two compounds.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a successful strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors.
Niraparib is a potent oral inhibitor of both PARP1 and PARP2 enzymes and is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers. Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which are highly cytotoxic to cancer cells.
This compound (also referred to as compound 34 in its discovery publication) is a novel and highly potent PARP1-selective inhibitor belonging to the naphthyridinone class. Its preclinical development has demonstrated significant antitumor efficacy, positioning it as a promising candidate for further investigation.
The therapeutic window, a measure of a drug's safety and efficacy, is a critical parameter in drug development. It represents the range of doses that produces a therapeutic effect without causing significant toxicity. This guide assesses the available preclinical data to provide a comparative overview of the therapeutic windows of this compound and niraparib.
Data Presentation
In Vitro Potency and Cytotoxicity
The following tables summarize the in vitro inhibitory potency (IC50) against PARP enzymes and the cytotoxic effects (CC50/IC50) of this compound and niraparib in various cancer cell lines.
Table 1: this compound In Vitro Activity
| Assay Type | Target/Cell Line | Result | Reference |
| Biochemical Assay | PARP1 | IC50 = 0.8 nM | [1] |
| Cellular Assay | MDA-MB-436 (BRCA1 mutant) | IC50 = 1.3 nM | [1] |
Table 2: Niraparib In Vitro Activity
| Assay Type | Target/Cell Line | Result | Reference |
| Biochemical Assay | PARP1 | IC50 = 3.8 nM | [2] |
| Biochemical Assay | PARP2 | IC50 = 2.1 nM | [2] |
| Cellular Assay (Whole Cell) | PARP Activity | EC50 = 4 nM | [2] |
| Cytotoxicity Assay | MDA-MB-436 (BRCA1 mutant) | CC50 = 18 nM | [2] |
| Cytotoxicity Assay | SUM149 (BRCA1 mutant) | CC50 = 24 nM | [2] |
| Cytotoxicity Assay | CAPAN-1 (BRCA2 mutant) | CC50 = 90 nM | [2] |
In Vivo Efficacy and Toxicity
The tables below present the in vivo antitumor efficacy and toxicity profiles of this compound and niraparib in preclinical mouse models.
Table 3: this compound In Vivo Profile (MDA-MB-436 Xenograft Model)
| Dose (oral) | Tumor Growth Inhibition (TGI) | Toxicity | Reference |
| 25 mg/kg/day | 114% (regression) | Well tolerated | [1] |
| 12.5 mg/kg/day | 94% | Well tolerated | [1] |
| 6.25 mg/kg/day | 66% | Well tolerated | [1] |
Table 4: Niraparib In Vivo Profile (MDA-MB-436 Xenograft Model)
| Dose (oral) | Tumor Growth Inhibition (TGI) | Toxicity | Reference |
| 75 mg/kg/day | Significant tumor regression | Some body weight loss observed | [1] |
| 50 mg/kg/day | >90% suppression of tumor bioluminescence | Well tolerated, no significant weight loss | [2] |
| Maximum Tolerated Dose (MTD) in Mice | 100 mg/kg/day (as a single agent) | Not specified in detail | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50 or CC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor (e.g., this compound or niraparib) and incubated for a specified period (typically 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are normalized to the untreated control, and the IC50/CC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy and toxicity of a PARP inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-436) are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The PARP inhibitor is administered orally at various doses daily for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set treatment period.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Mandatory Visualization
Caption: PARP1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for assessing the therapeutic window.
Caption: Logical relationship comparing this compound and niraparib.
Discussion
The available preclinical data provides a basis for a preliminary comparison of the therapeutic windows of this compound and niraparib.
Potency and Selectivity: this compound demonstrates exceptional potency against PARP1 with a sub-nanomolar IC50 value, and it is designed to be highly selective for PARP1 over PARP2.[1] In contrast, niraparib is a potent dual inhibitor of both PARP1 and PARP2.[2] The high selectivity of this compound for PARP1 may translate to a different safety profile compared to dual inhibitors, potentially avoiding off-target effects associated with PARP2 inhibition.
In Vitro Cytotoxicity: Both compounds exhibit potent cytotoxic effects in BRCA-mutant cancer cell lines. Notably, in the MDA-MB-436 cell line, this compound shows a significantly lower IC50 (1.3 nM) compared to the CC50 of niraparib (18 nM), suggesting higher intrinsic potency in this cellular context.[1][2]
In Vivo Efficacy: In the MDA-MB-436 breast cancer xenograft model, both inhibitors demonstrate remarkable antitumor activity. This compound induced tumor regression at a dose of 25 mg/kg/day.[1] Similarly, niraparib also caused significant tumor regression and suppression at doses of 50-75 mg/kg/day in the same model.[1][2]
Toxicity and Therapeutic Window: A key differentiator may lie in the toxicity profiles. The preclinical study on this compound reported that it was well-tolerated at efficacious doses.[1] For niraparib, while it is clinically effective, dose-limiting toxicities, such as myelosuppression, are known. The maximum tolerated dose (MTD) of niraparib in mice as a single agent has been established at 100 mg/kg/day.[3] The potentially wider therapeutic window of a highly selective PARP1 inhibitor like this compound is a significant area for further investigation. The hypothesis is that by avoiding the inhibition of PARP2, a more favorable safety profile might be achieved without compromising efficacy in PARP1-dependent cancers.
Conclusion
Based on the available preclinical data, both this compound and niraparib are highly potent PARP inhibitors with significant antitumor activity, particularly in models of BRCA-deficient cancers. This compound, with its high selectivity for PARP1, shows promise for a potentially wider therapeutic window compared to the dual PARP1/2 inhibitor niraparib. The in vitro and in vivo data for this compound suggest a favorable efficacy and safety profile in preclinical models.
Further head-to-head preclinical studies directly comparing the efficacy and comprehensive toxicity profiles of these two compounds would be invaluable for a more definitive assessment of their relative therapeutic windows. Such studies should include a broader range of cancer models and detailed toxicological evaluations to fully elucidate the potential advantages of PARP1-selective inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with the PARP inhibitor, niraparib, sensitizes colorectal cancer cell lines to irinotecan regardless of MSI/MSS status - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
